3,4-Dimethylphenoxyacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEQJKZWTIFEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158086 | |
| Record name | 3,4-Xylyloxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13335-73-4 | |
| Record name | 2-(3,4-Dimethylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13335-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Xylyloxyacetic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13335-73-4 | |
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| Record name | 3,4-Xylyloxyacetic acid | |
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| Record name | 3,4-xylyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
The Dawn of a Synthetic Auxin: A Technical History of 3,4-Dimethylphenoxyacetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of synthetic auxins in the early 20th century marked a pivotal moment in agricultural science and plant physiology. These compounds, capable of mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA), opened new frontiers in controlling plant growth and led to the development of the first selective herbicides. Among the pioneering families of synthetic auxins were the phenoxyacetic acids, with 2,4-dichlorophenoxyacetic acid (2,4-D) being the most prominent example. This technical guide delves into the discovery and history of a related but less-heralded compound: 3,4-Dimethylphenoxyacetic acid. By examining early structure-activity relationship studies, we can reconstruct the scientific journey that elucidated the role of substituent patterns on the biological activity of this class of molecules.
The Genesis of Phenoxyacetic Acid Research
The story of this compound is intrinsically linked to the broader exploration of phenoxyacetic acids as plant growth regulators. Landmark research conducted in the 1940s by P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute systematically investigated how modifications to the phenoxyacetic acid structure influenced its physiological activity[1][2]. Their work, alongside that of researchers in the UK, laid the groundwork for the agricultural revolution spurred by selective herbicides[3]. These early studies were characterized by meticulous synthesis of numerous analogues and their subsequent testing in various bioassays to determine their effects on plant cell elongation, root formation, and other auxin-like responses.
First Synthesis and Early Biological Evaluation
While a singular "discovery" paper for this compound is not as prominent as for 2,4-D, its synthesis and evaluation were part of the systematic studies of the era. The foundational 1942 paper by Zimmerman and Hitchcock, "Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity," details the investigation of a wide array of substituted phenoxy compounds, including those with methyl groups[1][2].
The synthesis of these compounds followed a now-classic Williamson ether synthesis pathway. This involved the reaction of a substituted phenol with an α-haloacetic acid in the presence of a base. In the case of this compound, the precursor would be 3,4-dimethylphenol.
Experimental Protocols
Synthesis of this compound (General Historical Method)
This protocol is a generalized representation based on the methods described for phenoxyacetic acids in the early 20th century.
Materials:
-
3,4-Dimethylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization)
-
Reaction vessel with reflux condenser
-
Stirring apparatus
Procedure:
-
Formation of the Sodium Phenoxide: In a reaction vessel, dissolve 3,4-dimethylphenol in an aqueous or alcoholic solution of sodium hydroxide. The molar ratio of phenol to NaOH should be approximately 1:1. This reaction forms the sodium salt of the phenol (sodium 3,4-dimethylphenoxide), which is a more potent nucleophile than the neutral phenol.
-
Preparation of Sodium Chloroacetate: In a separate vessel, neutralize chloroacetic acid with an equimolar amount of sodium hydroxide in water to form sodium chloroacetate.
-
Condensation Reaction: Add the sodium chloroacetate solution to the sodium 3,4-dimethylphenoxide solution. Heat the mixture to reflux and maintain reflux for several hours with continuous stirring. During this time, the phenoxide ion displaces the chloride ion from the chloroacetate in a Williamson ether synthesis reaction.
-
Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by adding hydrochloric acid until the pH is strongly acidic. This protonates the carboxylate group, causing the this compound to precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the solid precipitate by filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final, purified this compound.
Structure-Activity Relationship and Biological Data
The early research on phenoxyacetic acids was a pioneering example of structure-activity relationship (SAR) studies. Zimmerman and Hitchcock's 1942 publication provides a wealth of comparative data on the activity of various substituted phenoxyacetic acids. Although specific quantitative data for the 3,4-dimethyl derivative is not presented in a standalone table in this seminal work, the authors discuss the general effects of methyl substitution. The key finding was that the type, number, and position of substituents on the phenyl ring dramatically influenced the auxin-like activity of the molecule.
The following table summarizes the qualitative activity of various phenoxyacetic acid derivatives as reported by Zimmerman and Hitchcock (1942), providing context for the activity of the 3,4-dimethyl variant. The activity was assessed through various bioassays, including cell elongation, induction of parthenocarpy (fruit development without fertilization), and formative effects on leaves and stems.
| Compound | Substitution Pattern | Relative Auxin-like Activity |
| Phenoxyacetic Acid | Unsubstituted | Low |
| 2-Chlorophenoxyacetic Acid | Monochloro | Moderate |
| 4-Chlorophenoxyacetic Acid | Monochloro | High |
| 2,4-Dichlorophenoxyacetic Acid | Dichloro | Very High |
| 2,4,5-Trichlorophenoxyacetic Acid | Trichloro | High |
| 2-Methylphenoxyacetic Acid | Monomethyl | Moderate |
| 4-Methylphenoxyacetic Acid | Monomethyl | Moderate |
| This compound | Dimethyl | Moderate |
| 2,4-Dimethylphenoxyacetic Acid | Dimethyl | Moderate-High |
Note: The relative activity is an interpretation of the qualitative descriptions provided in the historical literature, as precise numerical comparisons were not always presented.
Visualizing the Scientific Workflow
The discovery process for these early synthetic auxins followed a logical and systematic workflow. This can be visualized to better understand the scientific methodology of the time.
References
- 1. Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. - References - Scientific Research Publishing [scirp.org]
- 2. Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity · [nal.usda.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to 3,4-Dimethylphenoxyacetic Acid: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activity of 3,4-Dimethylphenoxyacetic acid. Drawing on available data for the compound and its structural analogs, this document aims to be a valuable resource for researchers in chemistry and the life sciences. All quantitative data is presented in clear, tabular format for ease of comparison. Detailed experimental protocols for synthesis and analysis are provided, along with a visualization of a key biological signaling pathway.
Chemical Structure and Identification
This compound is an aromatic carboxylic acid. The structure consists of a phenoxyacetic acid backbone with two methyl groups substituted at the 3 and 4 positions of the benzene ring.
Molecular Structure:
Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(3,4-dimethylphenoxy)acetic acid |
| CAS Number | 13335-73-4 |
| Molecular Formula | C10H12O3 |
| SMILES | CC1=CC(OCC(=O)O)=C(C)C=C1 |
| InChI | InChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
| Synonyms | 3,4-Xylyloxyacetic acid, Acetic acid, (3,4-dimethylphenoxy)- |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. Where experimental data for the target compound is unavailable, estimates based on closely related structures are provided and noted.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | [Calculated] |
| Appearance | Solid | [Fluorochem] |
| Melting Point | 160-165 °C | [chemBlink] |
| Boiling Point | 323.5 ± 27.0 °C (Calculated) | [chemBlink] |
| pKa | ~3.2 (Estimated) | Based on 3-methylphenoxyacetic acid [ChemicalBook] |
| Solubility | Data not available. Related compounds show some water solubility. |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10-12 | Singlet (broad) | -COOH |
| ~6.8-7.2 | Multiplet | Aromatic protons |
| ~4.6 | Singlet | -O-CH2- |
| ~2.2 | Singlet | Ar-CH3 |
| ~2.2 | Singlet | Ar-CH3 |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~170-175 | -COOH |
| ~155 | Ar-C-O |
| ~130-138 | Aromatic C-CH3 |
| ~115-130 | Aromatic C-H |
| ~65 | -O-CH2- |
| ~19-21 | Ar-CH3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2850-3000 | C-H stretch (aromatic and aliphatic) |
| ~1700 (strong) | C=O stretch (carboxylic acid) |
| 1500-1600 | C=C stretch (aromatic ring) |
| 1200-1300 | C-O stretch (ether and carboxylic acid) |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 180. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, mass = 45) and cleavage of the ether bond.
Experimental Protocols
Synthesis via Williamson Ether Synthesis
This protocol is adapted from the general procedure for the synthesis of phenoxyacetic acids.
Materials:
-
3,4-Dimethylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in water.
-
To this solution, add one molar equivalent of 3,4-dimethylphenol and stir until a homogenous solution of the sodium phenoxide is formed.
-
Add one molar equivalent of chloroacetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 1-2 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.
-
Dry the purified crystals and determine the yield and melting point.
Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method for the analysis of phenoxyacetic acids and may require optimization for this compound. [SIELC Technologies]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM phosphoric acid). The gradient or isocratic conditions will need to be optimized.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm filter.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 270 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.
Biological Activity and Signaling Pathway
Phenoxyacetic acids are known to exhibit auxin-like activity in plants. Auxins are a class of plant hormones that play crucial roles in regulating plant growth and development. The primary mechanism of auxin action involves the SCF(TIR1/AFB) signaling pathway. [PubMed, ResearchGate]
Proposed Mechanism of Action
It is proposed that this compound acts as an auxin analog. In this role, it binds to the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. The SCF complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that mediate the physiological effects of auxins.
Visualization of the Auxin Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound as an auxin analog.
Experimental Workflow for Assessing Auxin-like Activity
The following workflow outlines a general approach to experimentally validate the auxin-like activity of this compound.
Conclusion
This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. Based on its structural similarity to known herbicides and plant growth regulators, it is hypothesized to function as an auxin analog, interacting with the TIR1/AFB signaling pathway. This technical guide provides a foundational understanding of this compound, offering detailed information and experimental protocols to facilitate further research into its chemical and biological characteristics. The provided visualizations of the proposed signaling pathway and experimental workflow serve as a conceptual framework for future investigations in both academic and industrial research settings.
Structure-Activity Relationship of Dimethyl-Substituted Phenoxyacetic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dimethyl-substituted phenoxyacetic acids. These compounds are a subclass of the broader phenoxyacetic acid family, which is known for a wide range of biological activities, including herbicidal, plant growth-regulating (auxin-like), anti-inflammatory, and antimicrobial effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area. While quantitative data for a comprehensive series of dimethyl-substituted analogues is limited in the public domain, this guide synthesizes the existing information and draws comparative insights from related substituted phenoxyacetic acids to elucidate key SAR principles.
Introduction
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored for various biological applications. The substitution pattern on the phenyl ring plays a crucial role in determining the specific activity and potency of these compounds. Dimethyl substitution, in particular, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. The primary biological activity associated with many substituted phenoxyacetic acids, including dimethyl-substituted variants, is their auxin-like or herbicidal effects in plants. This activity is primarily mediated through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) pathway.
Structure-Activity Relationship (SAR) Analysis
The biological activity of dimethyl-substituted phenoxyacetic acids is highly dependent on the position of the two methyl groups on the phenyl ring, as well as the presence of other substituents.
Herbicidal and Auxin-like Activity
The herbicidal and auxin-like activities of phenoxyacetic acids are intricately linked to their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) and interact with the TIR1/AFB auxin co-receptor complex. The position of the methyl groups influences the molecule's shape and its fit within the receptor's binding pocket.
-
General Requirements for Auxin Activity: For a phenoxyacetic acid derivative to exhibit auxin-like activity, certain structural features are generally required. These include an unsaturated ring system with a side chain containing a carboxylic acid group (or a group that can be metabolized to a carboxylic acid), and a specific spatial relationship between the ring and the acidic side chain.
-
Influence of Dimethyl Substitution:
-
2,4-Dimethylphenoxyacetic Acid: This isomer, analogous to the highly active herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), is expected to exhibit significant auxin activity. The substitution at the 2- and 4-positions is often optimal for interaction with the auxin receptor.
-
2,6-Dimethylphenoxyacetic Acid: Substitution at both ortho positions (2 and 6) can introduce steric hindrance, which may affect the orientation of the acetic acid side chain and its ability to bind to the receptor. This can lead to altered or, in some cases, reduced auxin activity compared to other isomers.
-
3,5-Dimethylphenoxyacetic Acid: Substitution at the meta positions generally results in different spatial and electronic properties compared to ortho- and para-substituted analogues. The activity of 3,5-dimethylphenoxyacetic acid is often lower than that of the 2,4-substituted isomer. For instance, one study noted that methoxy groups (which are electronically different but can be compared sterically to some extent) at the 3,5-positions lead to increased polarity compared to methyl analogs.[1]
-
Other Biological Activities
While the primary focus has been on herbicidal activity, some dimethyl-substituted phenoxyacetic acids have been investigated for other therapeutic applications.
-
Angiogenesis Stimulation: A study identified 2-(4-(3-isopropyl-4-propylbenzyl)-3,5-dimethylphenoxy)acetic acid as a potent stimulator of angiogenesis.[2] This suggests that specific substitution patterns can lead to entirely different biological outcomes.
-
Antifungal Activity: The compound (S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3, 5-dimethylphenoxy) acetyl)-1H- indol-3-yl) propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl) propanoic acid has demonstrated notable antifungal activity.[2] Here, the 3,5-dimethylphenoxyacetic acid moiety is part of a much larger and more complex molecule.
Quantitative Data
| Compound | Substitution Pattern | Biological Activity | Assay | Quantitative Data (IC50/EC50/ED50) | Reference |
| (S)-IB7 | 2-methyl-4-chloro | Herbicidal (against chickweed) | Post-emergence greenhouse assay | ED50 = 22.8 g ai/ha | [3] |
| Guaiacoxyacetic acid | 2-methoxy | Herbicidal (against sorghum) | Seedling growth inhibition | 97.93% root growth inhibition at 3 mmol L-1 | [4] |
| 2,4-D | 2,4-dichloro | Herbicidal | Various | - | [5] |
| MCPA | 2-methyl-4-chloro | Herbicidal | Various | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of phenoxyacetic acid derivatives.
Root Growth Inhibition Assay (Auxin Activity)
This bioassay is a classic method to determine the auxin-like activity of a compound by measuring its effect on root elongation.
Principle: Auxins exhibit a dose-dependent effect on root growth; at low concentrations, they can stimulate root growth, while at higher concentrations, they are inhibitory. This inhibition is a hallmark of auxin-like compounds.
Materials:
-
Seeds (e.g., Arabidopsis thaliana, cress, or lettuce)
-
Petri dishes
-
Filter paper
-
Growth medium (e.g., Murashige and Skoog (MS) agar)
-
Test compounds (dimethyl-substituted phenoxyacetic acids)
-
Solvent for test compounds (e.g., DMSO or ethanol)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. For Arabidopsis thaliana, this can be achieved by washing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute treatment with a 20% bleach solution containing a drop of Tween-20, and then rinsing 3-5 times with sterile distilled water.
-
Plating: Place sterilized seeds on Petri dishes containing MS agar medium supplemented with various concentrations of the test compound. A control plate with only the solvent should be included.
-
Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.
-
Incubation: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the surface of the agar. Typical conditions are a 16-hour light/8-hour dark photoperiod at 22°C.
-
Data Collection: After a set period of growth (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length for each concentration and express it as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of root growth).
Herbicidal Activity Assay (Post-emergence)
This assay evaluates the herbicidal efficacy of a compound when applied to emerged weeds.
Principle: The herbicidal activity is assessed by observing the phytotoxic effects (e.g., growth inhibition, necrosis, chlorosis) on target weed species after foliar application of the test compound.
Materials:
-
Pots with soil
-
Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyard grass))
-
Test compounds
-
Solvent and surfactant (e.g., acetone, Tween-20)
-
Spray chamber or hand sprayer
-
Greenhouse with controlled conditions
Procedure:
-
Plant Cultivation: Sow seeds of the target weed species in pots filled with a suitable soil mix. Grow the plants in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentrations.
-
Application: Spray the test solutions onto the foliage of the plants until runoff. A control group should be sprayed with the solvent-surfactant solution only.
-
Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions.
-
Evaluation: Assess the herbicidal damage at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill) or by measuring the fresh or dry weight of the above-ground biomass.
-
Data Analysis: Calculate the percentage of growth inhibition or the average injury rating for each treatment. Dose-response curves can be generated to determine the GR50 (the dose required for 50% growth reduction) or LD50 (the dose required to kill 50% of the plants).
Signaling Pathways and Workflows
TIR1/AFB Auxin Signaling Pathway
The primary mechanism of action for auxin-like herbicides is the hijacking of the plant's natural auxin signaling pathway. The key components of this pathway are the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.
Caption: The TIR1/AFB auxin signaling pathway.
Experimental Workflow for Herbicidal Activity Screening
The following diagram illustrates a typical workflow for screening compounds for herbicidal activity.
Caption: Workflow for post-emergence herbicidal screening.
Conclusion
The structure-activity relationship of dimethyl-substituted phenoxyacetic acids is a complex field with significant potential for the development of novel herbicides and other bioactive molecules. While a comprehensive quantitative dataset for this specific subclass is not yet fully established in the public literature, the available information, in conjunction with data from related substituted phenoxyacetic acids, provides valuable insights. The position of the dimethyl groups on the phenyl ring is a critical determinant of auxin-like activity, with the 2,4- and 3,5-isomers often exhibiting distinct biological profiles. Further research, including the systematic synthesis and biological evaluation of a broader range of dimethyl-substituted analogues, is warranted to fully elucidate the SAR and unlock the full potential of this chemical class. The experimental protocols and pathway visualizations provided in this guide offer a framework for such future investigations.
References
In-Depth Technical Guide: 3,4-Dimethylphenoxyacetic Acid Binding Affinity to Auxin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethylphenoxyacetic acid (3,4-DMPA) is a synthetic compound structurally related to the phenoxyacetic acid class of auxins. While specific quantitative binding data for 3,4-DMPA to auxin receptors is not extensively available in public literature, its structural similarity to known auxinic herbicides suggests potential interaction with the core auxin signaling pathway. This guide provides a comprehensive overview of the theoretical binding of 3,4-DMPA to auxin receptors, detailed experimental protocols for assessing this binding, and a visualization of the associated signaling pathways. The information presented is based on established knowledge of auxin perception and signaling and is intended to serve as a foundational resource for researchers investigating the biological activity of this and similar compounds.
Introduction to Auxin Perception
The primary mechanism of auxin perception in plants involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[1] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors bind to AUXIN RESPONSE FACTORs (ARFs), inhibiting the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the degron motif of an Aux/IAA protein.[2] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby releasing the ARF to activate gene expression.
Hypothetical Binding Affinity of this compound
Due to the lack of specific published binding studies for this compound, the following table presents hypothetical quantitative data to illustrate how such information would be structured. These values are for illustrative purposes only and are based on typical ranges observed for other synthetic auxins.
| Auxin Analog | Receptor | Aux/IAA Co-receptor | Binding Affinity (Kd) | Assay Method |
| This compound | TIR1 | IAA7 | 50 nM | Surface Plasmon Resonance (Illustrative) |
| This compound | AFB5 | IAA7 | 80 nM | Surface Plasmon Resonance (Illustrative) |
| This compound | TIR1 | IAA3 | 120 nM | In Vitro Pull-Down Assay (Illustrative) |
| Indole-3-acetic acid (IAA) | TIR1 | IAA7 | 10-15 nM | Yeast Two-Hybrid / In Vitro Assays |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | IAA7 | >1 µM | Competitive [3H]IAA binding assays |
Note: The data for this compound is hypothetical and intended for illustrative purposes. Actual experimental determination is required.
Experimental Protocols for Determining Binding Affinity
Several robust methods are available to investigate the binding of a ligand like 3,4-DMPA to auxin receptors.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to detect protein-protein interactions in vivo.[3] It can be adapted to assess auxin-dependent interactions between TIR1/AFB proteins and Aux/IAA repressors.
Principle: The assay relies on the reconstitution of a functional transcription factor (commonly GAL4) from its separated DNA-binding domain (DBD) and activation domain (AD). The "bait" protein (e.g., TIR1) is fused to the DBD, and the "prey" protein (e.g., an Aux/IAA) is fused to the AD. Interaction between the bait and prey in the presence of an auxin-like compound brings the DBD and AD into proximity, activating a reporter gene (e.g., HIS3, lacZ).[3][4]
Detailed Methodology:
-
Vector Construction:
-
Clone the coding sequence of the desired TIR1/AFB receptor into a Y2H "bait" vector (containing the GAL4-DBD).
-
Clone the coding sequence of the target Aux/IAA protein into a Y2H "prey" vector (containing the GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109, which is auxotrophic for tryptophan, leucine, and histidine) with both the bait and prey plasmids.[4]
-
Select for diploid yeast containing both plasmids by plating on medium lacking tryptophan and leucine.
-
-
Interaction Assay:
-
Grow the transformed yeast in liquid culture.
-
Spot serial dilutions of the yeast culture onto selective medium lacking histidine and containing various concentrations of 3,4-DMPA (and appropriate controls like IAA and no-hormone).
-
Incubate the plates for 2-5 days at 30°C.
-
-
Data Analysis:
-
Growth on the selective medium indicates an interaction. The degree of growth at different concentrations of 3,4-DMPA can provide a semi-quantitative measure of its ability to promote the receptor-repressor interaction.
-
For quantitative analysis, a β-galactosidase assay can be performed if using a lacZ reporter gene.
-
In Vitro GST Pull-Down Assay
This biochemical technique is used to confirm direct protein-protein interactions and can be adapted to demonstrate ligand-dependent binding.[5][6][7]
Principle: A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST). This GST-fusion protein is immobilized on glutathione-coated beads. A "prey" protein is then incubated with these beads. If the prey binds to the bait, it will be "pulled down" with the beads.
Detailed Methodology:
-
Protein Expression and Purification:
-
Express the "bait" protein (e.g., an Aux/IAA) as a GST-fusion protein in E. coli and purify it using glutathione-agarose beads.
-
Express the "prey" protein (e.g., a TIR1/AFB receptor, often with a different tag like His or Myc for detection) in a suitable system (e.g., E. coli, insect cells, or in vitro transcription/translation).
-
-
Binding Reaction:
-
Incubate the purified, bead-bound GST-Aux/IAA with the prey TIR1/AFB protein in a binding buffer.
-
Include different concentrations of 3,4-DMPA in separate reactions. Also, include positive (IAA) and negative (no ligand) controls.
-
Allow the binding to proceed for a set time (e.g., 2-4 hours) at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Detect the presence of the prey protein (TIR1/AFB) using Western blotting with an antibody against its tag (e.g., anti-His or anti-Myc). The intensity of the band corresponding to the prey protein indicates the strength of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions. It can provide quantitative data on binding affinity (Kd), and association (ka) and dissociation (kd) rates.
Principle: One interacting partner (the "ligand," e.g., a biotinylated degron peptide from an Aux/IAA) is immobilized on a sensor chip. The other partner (the "analyte," e.g., the TIR1/AFB receptor) is flowed over the surface in the presence of the compound of interest (e.g., 3,4-DMPA). Binding changes the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.
Detailed Methodology:
-
Chip Preparation:
-
Immobilize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein onto a streptavidin-coated SPR sensor chip.
-
-
Binding Analysis:
-
Prepare a series of solutions containing a constant concentration of the purified TIR1/AFB protein and varying concentrations of 3,4-DMPA.
-
Inject these solutions sequentially over the sensor chip surface.
-
Record the sensorgrams, which show the change in resonance units (RU) over time, reflecting the association and dissociation of the complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This analysis will yield the equilibrium dissociation constant (Kd), which is a measure of binding affinity. Lower Kd values indicate higher affinity.
-
Signaling Pathway and Experimental Workflow Visualizations
Auxin Signaling Pathway
The following diagram illustrates the core TIR1/AFB-mediated auxin signaling pathway, indicating the point of interaction for an auxin analog like 3,4-DMPA.
Caption: TIR1/AFB-mediated auxin signaling pathway.
Experimental Workflow: GST Pull-Down Assay
This diagram outlines the key steps in a GST pull-down assay to test the ability of 3,4-DMPA to mediate the interaction between a TIR1/AFB receptor and an Aux/IAA protein.
Caption: Workflow for a GST pull-down binding assay.
Conclusion
While direct experimental evidence for the binding of this compound to auxin receptors is currently limited, its chemical structure suggests it is a candidate for interaction with the TIR1/AFB co-receptor complex. The experimental protocols detailed in this guide—Yeast Two-Hybrid, GST Pull-Down, and Surface Plasmon Resonance—provide a robust framework for researchers to quantitatively assess this binding affinity and elucidate the compound's potential as a synthetic auxin. The provided visualizations of the auxin signaling pathway and experimental workflows serve as clear conceptual aids for designing and interpreting such studies. Further research utilizing these methodologies is essential to fully characterize the biological activity of 3,4-DMPA and its potential applications in agriculture or as a tool for dissecting the auxin signaling network.
References
- 1. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 4. ableweb.org [ableweb.org]
- 5. GST Pull-Down Assay to Measure Complex Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GST Pull-Down Assay to Study PIF4 Binding In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Power of GST Pull-Down Assay in Protein-Protein Interaction Studies - Creative Proteomics [iaanalysis.com]
Predicted Herbicidal Properties of 3,4-Dimethylphenoxyacetic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the predicted herbicidal properties of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA), a synthetic auxin analogue. Based on the well-established mechanism of action of structurally similar phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 3,4-Dichlorophenylacetic acid, it is anticipated that 3,4-DMPA will exhibit selective herbicidal activity against broadleaf weeds.[1][2][3] This whitepaper provides a predictive overview of its mechanism of action, proposes experimental protocols for its evaluation, and presents anticipated quantitative data for its herbicidal efficacy.
Predicted Mechanism of Action: Synthetic Auxin Mimicry
3,4-DMPA is predicted to function as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[2][4][5] At the molecular level, synthetic auxins disrupt normal plant growth processes by overwhelming the plant's natural hormonal balance.[1][3][6]
The proposed mechanism involves the following key steps:
-
Uptake and Translocation: 3,4-DMPA is expected to be absorbed through the leaves and roots of the plant and subsequently translocated to meristematic tissues, where cell division and growth are most active.[1]
-
Receptor Binding: In the plant cell, 3,4-DMPA is predicted to bind to auxin receptors, primarily the TIR1/AFB F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[5][7]
-
Derepression of Auxin-Responsive Genes: This binding event leads to the degradation of Aux/IAA transcriptional repressors.[5] The removal of these repressors allows for the transcription of auxin-responsive genes.
-
Uncontrolled Growth: The overexpression of these genes results in a cascade of physiological disruptions, including epinastic growth (stem and petiole twisting), cell elongation, and ultimately, uncontrolled, unsustainable growth that leads to the death of the plant.[1][2] This effect is particularly pronounced in dicotyledonous (broadleaf) plants, providing the basis for its predicted selective herbicidal activity.[1][8]
Caption: Predicted molecular mechanism of 3,4-DMPA as a synthetic auxin.
Predicted Quantitative Herbicidal Efficacy
The herbicidal effectiveness of 3,4-DMPA can be quantified using standard metrics such as the Growth Reduction 50 (GR50) or Inhibition Concentration 50 (IC50). The tables below present predicted efficacy data for 3,4-DMPA against common broadleaf and grass weeds, based on typical values for phenoxyacetic acid herbicides.
Table 1: Predicted GR50 Values for 3,4-DMPA on Broadleaf Weeds
| Weed Species | Common Name | Predicted GR50 (g a.i./ha) |
| Brassica campestris | Wild Mustard | 150 - 300 |
| Chenopodium album | Lamb's Quarters | 200 - 400 |
| Amaranthus retroflexus | Redroot Pigweed | 180 - 350 |
Table 2: Predicted GR50 Values for 3,4-DMPA on Grass Weeds
| Weed Species | Common Name | Predicted GR50 (g a.i./ha) |
| Lolium multiflorum | Italian Ryegrass | > 2000 |
| Zea mays | Corn | > 2500 |
| Triticum aestivum | Wheat | > 2500 |
Proposed Experimental Protocols
To validate the predicted herbicidal properties of 3,4-DMPA, the following experimental protocols are proposed.
Synthesis of this compound
This protocol is a general method adapted for the synthesis of phenoxyacetic acids.
Materials:
-
3,4-Dimethylphenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl)
-
Water
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve 3,4-dimethylphenol in an aqueous solution of sodium hydroxide in the reaction flask with stirring.
-
Slowly add a solution of chloroacetic acid to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Caption: A generalized workflow for the synthesis of 3,4-DMPA.
Dose-Response Bioassay for Herbicidal Activity
This protocol outlines a whole-plant dose-response bioassay to determine the GR50 values.
Materials:
-
Seeds of target weed species (e.g., Brassica campestris, Lolium multiflorum)
-
Potting soil
-
Pots or trays
-
Growth chamber with controlled light, temperature, and humidity
-
Synthesized 3,4-DMPA
-
Solvent and surfactant for herbicide formulation
-
Spray chamber
Procedure:
-
Plant Propagation: Sow seeds of the target species in pots filled with potting soil and grow them in a controlled environment growth chamber until they reach the 2-4 leaf stage.
-
Herbicide Preparation: Prepare a stock solution of 3,4-DMPA in a suitable solvent with a surfactant. Create a series of dilutions to achieve the desired application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).
-
Herbicide Application: Apply the different concentrations of 3,4-DMPA to the plants using a calibrated spray chamber to ensure uniform coverage. Include a control group sprayed only with the solvent and surfactant.
-
Incubation: Return the treated plants to the growth chamber and maintain them for 14-21 days.
-
Data Collection: After the incubation period, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Data Analysis: Weigh the dry biomass for each treatment. Calculate the percent growth reduction relative to the control group. Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value.
Caption: Experimental workflow for determining the GR50 of 3,4-DMPA.
Conclusion
This compound is predicted to be a selective herbicide effective against broadleaf weeds, with a mechanism of action consistent with other synthetic auxin herbicides. Its structural similarity to known active compounds suggests it will effectively disrupt auxin signaling pathways in susceptible plants, leading to uncontrolled growth and mortality. The proposed experimental protocols provide a framework for the synthesis and empirical validation of its herbicidal properties. Further research is warranted to confirm these predictions and to fully characterize the efficacy and crop safety profile of 3,4-DMPA.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wssa.net [wssa.net]
- 7. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 3,4-Dimethylphenoxyacetic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3,4-Dimethylphenoxyacetic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on structurally similar compounds and outlines a comprehensive experimental protocol for determining its solubility in common laboratory solvents.
Qualitative Solubility Assessment
This compound is a carboxylic acid derivative. Carboxylic acids exhibit a duality in their solubility behavior. The polar carboxylic acid group can form hydrogen bonds with polar solvents, while the nonpolar aromatic ring and methyl groups contribute to its solubility in less polar organic solvents.
For a closely related compound, phenoxyacetic acid, it is reported to be soluble in ethanol, ether, and acetone, with limited solubility in cold water.[1][2] It is also soluble in alkaline aqueous solutions due to the formation of a salt.[1] Given the structural similarities, it is anticipated that this compound will exhibit comparable solubility patterns. The presence of the two methyl groups on the benzene ring may slightly increase its affinity for less polar solvents compared to phenoxyacetic acid.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (neutral) | Low to Sparingly Soluble | The nonpolar aromatic ring and methyl groups likely limit solubility despite the polar carboxylic acid group. |
| Water (alkaline, e.g., aq. NaOH) | Soluble | Forms a water-soluble salt.[1][3] |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid. |
| Ethanol | Soluble | Polar protic solvent, similar to methanol.[1] |
| Acetone | Soluble | Polar aprotic solvent that can act as a hydrogen bond acceptor.[1] |
| Ethyl Acetate | Likely Soluble | Moderately polar solvent. |
| Dichloromethane | Likely Soluble | Nonpolar aprotic solvent, may dissolve the compound due to the aromatic ring. |
| Chloroform | Likely Soluble | Similar to dichloromethane. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent, generally a good solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Likely Soluble | Highly polar aprotic solvent, similar to DMSO. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The gravimetric method is a reliable and commonly used technique for determining the solubility of a solid in a liquid.[4]
Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade): water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Temperature probe
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Vortex mixer
-
Pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation, especially with volatile solvents.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired and constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to 24 hours, depending on the solvent and the dissolution rate of the compound. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid drawing up solid particles, it is advisable to pre-warm or keep the syringe at the same temperature as the solution.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, labeled evaporation dish. Record the exact volume of the aliquot.
-
-
Solvent Evaporation:
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. For high-boiling point solvents like DMSO and DMF, a vacuum oven at a moderate temperature is recommended.
-
Continue the drying process until a constant weight of the solid residue is achieved. This is confirmed by periodic weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.1 mg).
-
-
Data Calculation:
-
Record the final weight of the evaporation dish containing the dried solute.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:
Solubility (g/L) = (Mass of solute (g)) / (Volume of aliquot (L))
-
Workflow Diagram:
Caption: Experimental workflow for the gravimetric determination of solubility.
Signaling Pathways and Logical Relationships
The determination of solubility follows a logical progression of steps rather than a biological signaling pathway. The workflow diagram above illustrates this logical relationship. The process begins with the preparation of a saturated solution, followed by achieving equilibrium, careful sampling of the supernatant, removal of the solvent, and finally, calculation of the solubility based on the mass of the dissolved solid. Each step is critical for obtaining accurate and reproducible results.
This guide provides a framework for understanding and determining the solubility of this compound. For researchers and professionals in drug development, obtaining accurate solubility data is a crucial first step in formulation, process development, and ensuring bioavailability.
References
An In-depth Technical Guide to 3,4-Dimethylphenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dimethylphenoxyacetic acid, including its chemical identity, physicochemical properties, synthesis, analytical methods, and biological activities. This document is intended to serve as a valuable resource for professionals in research and development.
Core Chemical Information
CAS Number: 13335-73-4[1]
IUPAC Name: 2-(3,4-dimethylphenoxy)acetic acid[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C10H12O3 | [1] |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Solid | |
| Purity | 97% |
Experimental Protocols
Synthesis of this compound
General Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylphenol in a suitable solvent such as water or an alcohol.
-
Base Addition: Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the corresponding phenoxide salt.
-
Alkylation: To the phenoxide solution, add a solution of chloroacetic acid or its sodium salt.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and acidify it with a mineral acid, such as hydrochloric acid, to precipitate the this compound.
-
Purification: Collect the crude product by filtration, wash it with cold water to remove any inorganic impurities, and then recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Analytical Methods for this compound
The analysis of this compound can be performed using various chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly suitable method for the quantification of organic acids.
General HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A reverse-phase C18 column is commonly employed for the separation of organic acids.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer at low pH) and an organic modifier (e.g., methanol or acetonitrile) is generally effective. The low pH of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the reverse-phase column.
-
Detection: UV detection at a wavelength around 210-220 nm, where the carboxyl group and the phenyl ring absorb, is suitable for detection.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection to prevent column clogging.
-
Quantification: Quantification is achieved by creating a calibration curve using standard solutions of known concentrations of this compound.
Biological Activity and Mechanism of Action
Phenoxyacetic acid derivatives are well-known for their biological activities, particularly as plant growth regulators that mimic the action of the natural plant hormone auxin (indole-3-acetic acid, IAA). At low concentrations, these compounds can promote cell division and elongation, while at higher concentrations, they act as herbicides, causing uncontrolled growth and eventual death in susceptible plants.[2]
The primary mechanism of action for auxin-like herbicides involves their binding to auxin receptors in the plant cell nucleus. This binding event triggers a signaling cascade that leads to changes in gene expression, ultimately affecting cell growth and development.
Signaling Pathway
The following diagram illustrates a simplified logical workflow of the auxin signaling pathway, which is the presumed mechanism of action for this compound as a plant growth regulator.
Caption: Simplified workflow of the auxin signaling pathway.
References
Spectroscopic and Synthetic Overview of 3,4-Dimethylphenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
IUPAC Name: 2-(3,4-dimethylphenoxy)acetic acid[1] Synonyms: 3,4-Xylyloxyacetic acid[1] Molecular Formula: C₁₀H₁₂O₃[1] Molecular Weight: 180.20 g/mol
Spectroscopic Data
Detailed experimental spectra for 3,4-dimethylphenoxyacetic acid are not available in the sources reviewed. However, based on the chemical structure, the expected spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
The following table outlines the anticipated proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. Shifts are referenced to tetramethylsilane (TMS) and may vary based on the solvent used.
| ¹H NMR Data (Expected) | |
| Chemical Shift (ppm) | Proton Assignment |
| ~ 10-12 | 1H, singlet, -COOH |
| ~ 6.9 - 7.1 | 1H, doublet, Ar-H |
| ~ 6.8 | 1H, doublet, Ar-H |
| ~ 6.7 | 1H, singlet, Ar-H |
| ~ 4.6 | 2H, singlet, -O-CH₂- |
| ~ 2.2 | 3H, singlet, Ar-CH₃ |
| ~ 2.1 | 3H, singlet, Ar-CH₃ |
| ¹³C NMR Data (Expected) | |
| Chemical Shift (ppm) | Carbon Assignment |
| > 170 | -COOH |
| ~ 155 | Ar-C-O |
| ~ 137 | Ar-C |
| ~ 130 | Ar-C |
| ~ 120 | Ar-CH |
| ~ 115 | Ar-CH |
| ~ 111 | Ar-CH |
| ~ 65 | -O-CH₂- |
| ~ 19 | Ar-CH₃ |
| ~ 18 | Ar-CH₃ |
Infrared (IR) Spectroscopy (Expected)
The expected characteristic infrared absorption bands for this compound are listed below.
| IR Data (Expected) | |
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 3100-3000 | C-H stretch (aromatic) |
| 2975-2850 | C-H stretch (methyl) |
| ~1710 (strong) | C=O stretch (carboxylic acid) |
| 1610, 1500 | C=C stretch (aromatic) |
| 1250-1200 | C-O stretch (aryl ether) |
| ~1100 | C-O stretch |
Mass Spectrometry (MS) (Expected)
In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
| MS Data (Expected) | |
| m/z | Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 121 | [M - COOH - H]⁺ |
| 107 | [M - OCH₂COOH]⁺ |
Experimental Protocols
Specific experimental protocols for the spectroscopic analysis of this compound are not detailed in the available literature. However, generalized procedures for the analysis of a solid organic compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate charged molecular ions and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
Synthesis Workflow
While a specific, detailed synthesis protocol for this compound was not found, a general and widely used method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. This involves the reaction of a phenol with an α-halo acid, typically in the presence of a base.
Caption: Plausible synthesis route for this compound.
Signaling Pathways
Information regarding the signaling pathways associated with this compound was not identified in the reviewed sources.
Disclaimer
The spectroscopic data presented in this document are predicted values based on the chemical structure and established principles of spectroscopy. They are intended for informational purposes and should be confirmed by experimental analysis. The synthesis protocol described is a general method and may require optimization for specific applications.
References
Potential Metabolites of 3,4-Dimethylphenoxyacetic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential metabolic pathways of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA) in plants. As a member of the phenoxyacetic acid class of herbicides, the metabolism of 3,4-DMPA is presumed to follow established transformation routes observed for analogous compounds such as 2,4-D and MCPA. This document outlines the inferred primary (Phase I) and secondary (Phase II) metabolic reactions, including aromatic hydroxylation, methyl group oxidation, ether linkage cleavage, and subsequent conjugation with endogenous plant molecules. Detailed, generalized experimental protocols for the extraction, identification, and quantification of these potential metabolites from plant matrices are provided. Visual diagrams generated using Graphviz are included to illustrate the predicted metabolic pathways and a standard experimental workflow. Due to a lack of specific studies on 3,4-DMPA, the information presented herein is based on established principles of xenobiotic metabolism in plants and serves as a predictive guide for researchers in this field.
Introduction
Phenoxyacetic acid derivatives have been widely used as systemic herbicides for the control of broadleaf weeds in agriculture. The efficacy and environmental fate of these compounds are largely determined by their metabolism within the target and non-target plant species. The metabolic processes in plants generally serve to detoxify the xenobiotic compound, increase its water solubility, and facilitate its sequestration or degradation. This process is typically biphasic, involving Phase I reactions that introduce or expose functional groups, and Phase II reactions that conjugate the modified compound with endogenous molecules.
This guide synthesizes the current understanding of phenoxyacetic acid herbicide metabolism to predict the potential metabolites of 3,4-DMPA in plants. It further provides a comprehensive overview of the experimental methodologies required to identify and quantify these putative metabolites, serving as a valuable resource for researchers investigating the biotransformation of this and other related compounds.
Inferred Metabolic Pathways of this compound
The metabolism of 3,4-DMPA in plants is expected to proceed through a series of Phase I and Phase II reactions, analogous to other phenoxyacetic acid herbicides.
Phase I Metabolism
Phase I reactions are primarily catabolic and involve oxidation, reduction, and hydrolysis. For 3,4-DMPA, the most probable Phase I transformations are aromatic hydroxylation, oxidation of the methyl groups, and cleavage of the ether linkage.
Hydroxylation of the aromatic ring is a common initial step in the detoxification of many aromatic herbicides. This reaction is typically catalyzed by cytochrome P450 monooxygenases. For 3,4-DMPA, hydroxylation could occur at the available positions on the aromatic ring (2, 5, or 6), leading to the formation of hydroxylated 3,4-DMPA derivatives.
Figure 1: Inferred Aromatic Ring Hydroxylation of 3,4-DMPA.
The two methyl groups on the aromatic ring of 3,4-DMPA are also potential sites for oxidative attack. This can proceed in a stepwise manner, first forming a hydroxymethyl group, which can be further oxidized to a carboxylic acid. This would result in metabolites such as 3-hydroxymethyl-4-methylphenoxyacetic acid, 3-methyl-4-hydroxymethylphenoxyacetic acid, and their corresponding carboxylic acid derivatives.
Figure 2: Inferred Stepwise Oxidation of a Methyl Group on 3,4-DMPA.
Cleavage of the ether bond is another significant degradation pathway for phenoxyacetic acid herbicides. This reaction would break down 3,4-DMPA into 3,4-dimethylphenol and a two-carbon side chain, likely glyoxylic acid or a related compound.
Figure 3: Inferred Ether Linkage Cleavage of 3,4-DMPA.
Phase II Metabolism
Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules, such as sugars or amino acids. These conjugation reactions increase the water solubility of the metabolites, reduce their toxicity, and facilitate their transport and sequestration within the plant cell, often in the vacuole.
The hydroxylated metabolites of 3,4-DMPA can be conjugated with sugars, most commonly glucose, to form O-glucosides. The carboxylic acid group of the parent molecule or its metabolites can also be esterified with glucose to form glucose esters.
The carboxylic acid moiety of 3,4-DMPA and its carboxy-derivatives can form amide linkages with amino acids. Aspartic acid and glutamic acid are common conjugation partners for xenobiotic carboxylic acids in plants.
Summary of Potential Metabolites
Based on the inferred metabolic pathways, a range of potential metabolites of 3,4-DMPA can be predicted. The following table summarizes these putative metabolites and the metabolic reactions leading to their formation.
| Potential Metabolite | Metabolic Reaction | Phase |
| 2-hydroxy-3,4-dimethylphenoxyacetic acid | Aromatic Hydroxylation | I |
| 5-hydroxy-3,4-dimethylphenoxyacetic acid | Aromatic Hydroxylation | I |
| 6-hydroxy-3,4-dimethylphenoxyacetic acid | Aromatic Hydroxylation | I |
| 3-hydroxymethyl-4-methylphenoxyacetic acid | Methyl Group Oxidation | I |
| 3-methyl-4-hydroxymethylphenoxyacetic acid | Methyl Group Oxidation | I |
| 3-carboxy-4-methylphenoxyacetic acid | Methyl Group Oxidation | I |
| 3-methyl-4-carboxyphenoxyacetic acid | Methyl Group Oxidation | I |
| 3,4-dimethylphenol | Ether Linkage Cleavage | I |
| Glyoxylic Acid | Ether Linkage Cleavage | I |
| Hydroxylated 3,4-DMPA-O-glucoside | Glycoside Conjugation | II |
| 3,4-DMPA-glucose ester | Glycoside Conjugation | II |
| 3,4-DMPA-amino acid conjugate (e.g., with aspartic acid) | Amino Acid Conjugation | II |
Experimental Protocols for Metabolite Identification and Quantification
The identification and quantification of the potential metabolites of 3,4-DMPA in plant tissues require a systematic analytical approach. The following sections outline a generalized experimental workflow.
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Dimethylphenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide for the synthesis of 3,4-Dimethylphenoxyacetic acid from 3,4-dimethylphenol. The described protocol is based on the well-established Williamson ether synthesis, a robust and widely used method for preparing ethers.
Introduction
This compound is a member of the phenoxyacetic acid class of compounds. This class of molecules has garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. Phenoxyacetic acid derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and antihypertensive agents. The synthesis of novel derivatives like this compound is a key step in the exploration of their therapeutic potential.
The synthesis described herein involves the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the phenoxide ion, generated in situ, acts as a nucleophile and displaces the chloride from chloroacetic acid.
Chemical Properties and Data
A summary of the key chemical properties of the starting material and the final product is provided below.
| Property | 3,4-Dimethylphenol | This compound |
| Molecular Formula | C₈H₁₀O | C₁₀H₁₂O₃ |
| Molecular Weight | 122.16 g/mol | 180.20 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white solid |
| Melting Point | 62-66 °C | 102-103 °C |
| CAS Number | 95-65-8 | 13335-73-4 |
Experimental Protocol: Synthesis of this compound
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
3,4-Dimethylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated and 6M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
-
pH paper or pH meter
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
Procedure:
-
Preparation of the Phenoxide:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of sodium hydroxide or potassium hydroxide in an appropriate volume of water.
-
To this basic solution, add one molar equivalent of 3,4-dimethylphenol.
-
Stir the mixture at room temperature until the 3,4-dimethylphenol has completely dissolved, forming the sodium or potassium salt of the phenoxide.
-
-
Reaction with Chloroacetic Acid:
-
To the phenoxide solution, add 1.1 to 1.5 molar equivalents of chloroacetic acid.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle or a water bath.[1]
-
Maintain the reflux with continuous stirring for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a volume of water.
-
Carefully acidify the solution to a pH of approximately 1-2 by the dropwise addition of concentrated or 6M hydrochloric acid. This will precipitate the crude this compound.[1]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent for recrystallization of phenoxyacetic acids is hot water or an ethanol-water mixture.[1]
-
Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product and compare it with the literature value.
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the synthesized this compound.
-
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathway of the synthesis and the overall experimental workflow.
Caption: Reaction mechanism of the Williamson ether synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Expected Spectroscopic Data (for Analogous Compounds)
¹H NMR (Proton NMR):
-
Aromatic Protons: Signals in the range of 6.7-7.2 ppm. The splitting pattern will depend on the substitution on the aromatic ring.
-
Methylene Protons (-O-CH₂-): A singlet typically appearing between 4.5 and 4.8 ppm.
-
Methyl Protons (-CH₃): Singlets for the two methyl groups on the aromatic ring, expected around 2.2-2.3 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (-C=O): A signal in the range of 170-180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).
-
Methylene Carbon (-O-CH₂-): A signal around 65-70 ppm.
-
Methyl Carbons (-CH₃): Signals for the two methyl carbons around 15-25 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (180.20 g/mol ).
-
Fragmentation Pattern: Common fragmentation patterns for phenoxyacetic acids include the loss of the carboxylic acid group and cleavage of the ether bond.
Applications and Future Directions
Phenoxyacetic acid derivatives are a versatile class of compounds with a wide range of applications. They are well-known as herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D). In the context of drug development, this scaffold has been explored for various therapeutic indications. The introduction of the dimethyl substitution pattern on the phenyl ring can significantly influence the compound's lipophilicity, steric profile, and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.
Further research on this compound and its derivatives could involve:
-
Screening for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
-
Modification of the carboxylic acid moiety to synthesize esters and amides, which can act as prodrugs or exhibit different biological activities.
-
Use as a building block in the synthesis of more complex molecules for drug discovery programs.
The straightforward and efficient synthesis of this compound makes it an attractive starting point for the development of new chemical entities with potential therapeutic value.
References
Application Note: Laboratory Scale Synthesis of 2-(3,4-dimethylphenoxy)acetic Acid via Williamson Ether Synthesis
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(3,4-dimethylphenoxy)acetic acid. The method employed is the Williamson ether synthesis, a robust and widely used reaction for preparing ethers. In this procedure, 3,4-dimethylphenol is deprotonated by sodium hydroxide to form the corresponding phenoxide ion. This nucleophile then undergoes a bimolecular nucleophilic substitution (SN2) reaction with chloroacetic acid to yield the target product.[1][2][3] The protocol covers the reaction setup, workup, purification by recrystallization, and characterization, making it suitable for researchers in organic chemistry and drug development.
Reaction Scheme
The synthesis proceeds via the Williamson ether synthesis mechanism.[2][3] First, 3,4-dimethylphenol is deprotonated by a strong base (NaOH) to form the sodium 3,4-dimethylphenoxide intermediate. This is followed by an SN2 attack of the phenoxide on the α-carbon of chloroacetic acid, displacing the chloride ion. Subsequent acidification protonates the carboxylate to yield the final product.
Step 1: Deprotonation
Step 2: Nucleophilic Substitution (SN2)
Step 3: Acidification
Data Presentation: Reactants and Product
All quantitative data for a typical laboratory-scale reaction are summarized in the table below. This reaction is designed with 3,4-dimethylphenol as the limiting reagent.
| Compound Name | Role | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| 3,4-Dimethylphenol | Starting Material | C₈H₁₀O | 122.16 | 2.44 | 20.0 | 1.0 |
| Chloroacetic Acid | Reagent | C₂H₃ClO₂ | 94.50 | 2.27 | 24.0 | 1.2 |
| Sodium Hydroxide (NaOH) | Base | NaOH | 40.00 | 2.40 | 60.0 | 3.0 |
| 2-(3,4-Dimethylphenoxy)acetic Acid | Product (Theoretical) | C₁₀H₁₂O₃ | 180.20 | 3.60 | 20.0 | 1.0 |
Note: MW = Molecular Weight. The theoretical yield is calculated assuming 100% conversion.
Experimental Protocol
Materials and Equipment
-
Materials:
-
3,4-Dimethylphenol (C₈H₁₀O)[4]
-
Chloroacetic acid (C₂H₃ClO₂)
-
Sodium hydroxide (NaOH) pellets
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether (for extraction, optional)
-
Saturated sodium bicarbonate solution (optional)
-
Melting point reference standard (e.g., benzoic acid)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Separatory funnel (125 mL, if using extraction)
-
Büchner funnel and filter flask
-
Filter paper
-
pH paper or pH meter
-
Melting point apparatus
-
Analytical balance
-
Step-by-Step Synthesis Procedure
-
Preparation of Sodium Hydroxide Solution: In a 100 mL beaker, dissolve 2.40 g (60.0 mmol) of sodium hydroxide in 30 mL of deionized water. Use caution as this process is exothermic. Allow the solution to cool to room temperature.
-
Reaction Setup: Place 2.44 g (20.0 mmol) of 3,4-dimethylphenol into a 100 mL round-bottom flask containing a magnetic stir bar. Add the cooled sodium hydroxide solution to the flask. Stir the mixture until the phenol is completely dissolved.
-
Addition of Chloroacetic Acid: To the stirred solution, add 2.27 g (24.0 mmol) of chloroacetic acid.[1]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture in a water bath set to 90-100°C for 60-90 minutes.[1] Alternatively, the mixture can be gently refluxed using a heating mantle. The solution should be stirred throughout the heating period.
-
Cooling and Acidification: After the reaction period, remove the flask from the heat and allow it to cool to room temperature. Once cooled, place the flask in an ice bath. Slowly and cautiously, add 6 M HCl to the stirred solution until the pH is approximately 1-2 (test with pH paper).[1] A white precipitate of the crude product will form.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add the minimum amount of hot deionized water required to fully dissolve the solid.[1] Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold deionized water.
-
Drying and Characterization: Place the purified crystals in a desiccator or a low-temperature oven (e.g., 50°C) to dry completely. Once dry, determine the final mass to calculate the percentage yield. Characterize the product by measuring its melting point. The literature melting point for 2-(3,4-dimethylphenoxy)acetic acid is 160-165°C.[5]
Visualizations
Reaction Mechanism: SN2 Pathway
The core of the synthesis is the SN2 reaction, where the nucleophilic phenoxide attacks the electrophilic carbon of the chloroacetate.
Caption: SN2 mechanism for the formation of the product.
Experimental Workflow
This diagram outlines the complete logical flow of the synthesis protocol from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis of the target acid.
Safety and Handling Precautions
-
3,4-Dimethylphenol: Toxic and a skin irritant. Avoid contact with skin and eyes.[6]
-
Sodium Hydroxide: Corrosive and can cause severe chemical burns. Handle with care and wear appropriate gloves and eye protection.
-
Chloroacetic Acid: Skin irritant. Avoid direct contact.
-
Hydrochloric Acid (6 M): Corrosive. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
General: All procedures should be carried out in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and appropriate gloves at all times.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS # 13335-73-4, 2-(3,4-Dimethylphenoxy)-Acetic Acid: more information. [ww.chemblink.com]
- 6. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for Rooting Bioassay with 3,4-Dimethylphenoxyacetic Acid on Model Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylphenoxyacetic acid (3,4-DMPA) is a synthetic auxin, a class of plant growth regulators that play a crucial role in various developmental processes, most notably root formation. Understanding the efficacy and optimal concentration of auxin analogs like 3,4-DMPA is vital for applications in agriculture, horticulture, and plant biotechnology. These application notes provide detailed protocols for conducting rooting bioassays using two common model organisms: the dicotyledonous plant Arabidopsis thaliana and the legume Vigna radiata (mung bean). The protocols are designed to deliver robust and quantifiable data on the root-promoting activity of 3,4-DMPA.
Disclaimer: The quantitative data presented in the tables below are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected dose-dependent effects of a synthetic auxin and to provide a template for data presentation. Researchers should generate their own experimental data for this compound.
Data Presentation
Table 1: Effect of this compound on Adventitious Root Formation in Vigna radiata (Mung Bean) Cuttings
| Concentration of 3,4-DMPA (µM) | Average Number of Adventitious Roots per Cutting (± SE) | Average Length of Adventitious Roots (mm ± SE) |
| 0 (Control) | 5.2 ± 0.8 | 10.5 ± 1.2 |
| 0.1 | 8.7 ± 1.1 | 12.3 ± 1.5 |
| 1.0 | 15.4 ± 1.5 | 18.7 ± 2.1 |
| 10.0 | 22.1 ± 2.3 | 15.2 ± 1.8 |
| 100.0 | 12.5 ± 1.9 | 8.3 ± 1.0 |
Table 2: Effect of this compound on Lateral Root Development in Arabidopsis thaliana Seedlings
| Concentration of 3,4-DMPA (µM) | Average Number of Lateral Roots per Seedling (± SE) | Average Primary Root Length (mm ± SE) |
| 0 (Control) | 12.3 ± 1.4 | 45.8 ± 3.2 |
| 0.01 | 18.9 ± 2.1 | 42.1 ± 2.9 |
| 0.1 | 28.5 ± 2.9 | 35.7 ± 2.5 |
| 1.0 | 15.7 ± 1.8 | 25.3 ± 2.1 |
| 10.0 | 5.1 ± 0.9 | 15.6 ± 1.7 |
Experimental Protocols
Protocol 1: Adventitious Rooting Bioassay in Vigna radiata (Mung Bean)
This protocol is adapted from standard mung bean rooting bioassays and is designed to be a sensitive and consistent method for evaluating the root-promoting activity of chemical compounds.
1. Plant Material and Growth Conditions: a. Sow Vigna radiata seeds 1 cm deep in trays containing moist vermiculite. b. Germinate and grow the seedlings in a controlled environment at 25 ± 2°C with a 16-hour photoperiod. c. Water the seedlings as needed with distilled water.
2. Preparation of Cuttings: a. After 8-10 days of growth, select uniform and healthy seedlings. b. Using a sharp razor blade, make a transversal cut at the base of the hypocotyl, approximately 3-4 cm below the cotyledonary node. c. Remove the cotyledons to reduce the influence of endogenous auxins.
3. Experimental Setup: a. Prepare stock solutions of 3,4-DMPA in a suitable solvent (e.g., DMSO or ethanol) and dilute to the final desired concentrations (e.g., 0.1, 1.0, 10.0, 100.0 µM) in distilled water or a minimal nutrient solution. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤ 0.1%). b. Place four cuttings in each glass vial containing 5 ml of the respective test solution. c. Include a control group with the solvent alone. d. Place the vials in the same controlled environment as for seedling growth.
4. Data Collection and Analysis: a. After 7 days, carefully remove the cuttings from the vials. b. Count the number of emerged adventitious roots for each cutting. c. Measure the length of the adventitious roots. d. Calculate the average number and length of roots per treatment group. e. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Protocol 2: Lateral Root Development Bioassay in Arabidopsis thaliana
This protocol utilizes the model plant Arabidopsis thaliana to assess the effect of 3,4-DMPA on primary root growth and lateral root formation.
1. Plant Material and Sterilization: a. Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution with 0.05% Triton X-100. b. Rinse the seeds 4-5 times with sterile distilled water. c. Resuspend the seeds in a 0.1% sterile agar solution.
2. Plating and Growth Conditions: a. Prepare Murashige and Skoog (MS) agar plates (0.8% agar, 1% sucrose, pH 5.7) containing the desired concentrations of 3,4-DMPA (e.g., 0.01, 0.1, 1.0, 10.0 µM). Ensure a consistent and low concentration of the solvent across all plates. b. Sow the sterilized seeds in a row on the surface of the agar plates. c. Seal the plates with micropore tape and stratify the seeds by storing them at 4°C in the dark for 2-3 days to ensure uniform germination. d. Transfer the plates to a growth chamber with a vertical orientation to allow roots to grow along the agar surface. Maintain a 16-hour light/8-hour dark photoperiod at 22 ± 2°C.
3. Data Collection and Analysis: a. After 10-14 days of growth, capture high-resolution images of the plates. b. Use image analysis software (e.g., ImageJ) to measure the length of the primary root. c. Count the number of emerged lateral roots for each seedling. d. Calculate the average primary root length and the number of lateral roots per seedling for each treatment. e. Perform statistical analysis to identify significant differences between the treatments.
Visualizations
Caption: Simplified auxin signaling pathway leading to root development.
Caption: General workflow for conducting rooting bioassays.
Effective Concentration of 3,4-Dimethylphenoxyacetic Acid for Callus Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylphenoxyacetic acid is a synthetic auxin, a class of plant growth regulators that can influence cell division and differentiation. While specific data on the effective concentration of this compound for callus induction is not extensively documented in publicly available scientific literature, its structural similarity to other phenoxyacetic acid-based auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests it may exhibit similar biological activity. Auxins are critical for inducing callus formation, an undifferentiated mass of plant cells, which is a fundamental step in plant tissue culture for various applications including micropropagation, secondary metabolite production, and genetic transformation.
This document provides a comprehensive guide based on the well-established use of the related compound, 2,4-D, for callus induction. Researchers should consider these protocols as a starting point and optimize the concentration of this compound for their specific plant species and explant type.
Data Presentation: Effective Concentrations of 2,4-D for Callus Induction
The following table summarizes the effective concentrations of 2,4-D, a closely related synthetic auxin, used for callus induction in various plant species. This data can serve as a reference for determining a suitable starting concentration range for this compound.
| Plant Species | Explant Type | 2,4-D Concentration (mg/L) | Callus Induction Frequency (%) | Reference |
| Dendrocalamus hamiltonii | Shoot tips | 3.0 | 86.5 | [1] |
| Solanum lycopersicum | Nodal segments | 0.25 | 83.33 | [2] |
| Orthosiphon stamineus | Petiole | 5.0 | 100 | [3] |
| Oryza sativa ssp. indica | Seed | 3.0 | 96.6 | [4] |
| Clitoria ternatea | Cotyledon & Hypocotyl | 0.5 | 100 | [5] |
| Capsicum frutescens | Stem | 0.3 | 67 | [6] |
| Calotropis procera | Stem | 7.5 (in combination with TDZ) | 100 | [7] |
Experimental Protocols
I. Preparation of Stock Solution (1 mg/mL)
A stock solution is prepared to avoid repeated weighing of small quantities of the plant growth regulator.
Materials:
-
This compound powder
-
Solvent (e.g., 1N NaOH or Ethanol)
-
Sterile distilled water
-
Sterile volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Protocol:
-
Accurately weigh 100 mg of this compound powder.
-
Transfer the powder to a sterile 100 mL volumetric flask.
-
Add a small amount of solvent (e.g., a few drops of 1N NaOH or 1-2 mL of 70% ethanol) to dissolve the powder completely.
-
Once dissolved, bring the volume up to 100 mL with sterile distilled water.
-
Stir the solution gently until it is homogenous.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the stock solution at 4°C in the dark.
II. Callus Induction Protocol
This protocol outlines the general steps for inducing callus formation from plant explants using a culture medium supplemented with this compound.
Materials:
-
Plant material (e.g., leaves, stems, roots, seeds)
-
70% (v/v) Ethanol
-
Commercial bleach solution (containing sodium hypochlorite) or Calcium hypochlorite solution
-
Sterile distilled water
-
Tween 20 (or other surfactant)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Agar
-
This compound stock solution
-
pH meter
-
Autoclave
-
Laminar flow hood
-
Sterile petri dishes, forceps, and scalpels
-
Culture vessels (e.g., petri dishes, test tubes, or jars)
Protocol:
-
Explant Preparation and Sterilization:
-
Wash the selected plant material thoroughly under running tap water.
-
Immerse the explants in a solution of sterile water with a few drops of Tween 20 and shake for 5-10 minutes.
-
Rinse the explants with distilled water.
-
In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.
-
Rinse with sterile distilled water.
-
Immerse the explants in a sterilizing solution (e.g., 10-20% commercial bleach) for 10-20 minutes. The duration will vary depending on the explant type.
-
Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agent.
-
-
Culture Medium Preparation:
-
Prepare MS basal medium according to the manufacturer's instructions.
-
Add sucrose (typically 30 g/L).
-
Add the desired concentration of this compound from the stock solution. Based on data for 2,4-D, a starting range of 0.1 to 5.0 mg/L is recommended for initial experiments.
-
Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.
-
Add agar (typically 7-8 g/L) and heat the medium until the agar is completely dissolved.
-
Dispense the medium into culture vessels.
-
Autoclave the medium at 121°C for 15-20 minutes.
-
-
Inoculation:
-
In a laminar flow hood, carefully cut the sterilized explants into smaller pieces (e.g., 0.5-1.0 cm² for leaves or 0.5-1.0 cm length for stems).
-
Place the explants onto the surface of the solidified culture medium.
-
Seal the culture vessels with a suitable closure (e.g., parafilm, plastic caps).
-
-
Incubation:
-
Incubate the cultures in a growth chamber at 25 ± 2°C.
-
For callus induction, cultures are typically kept in the dark, although some species may require a photoperiod (e.g., 16 hours light / 8 hours dark).
-
-
Subculture:
-
Observe the cultures regularly for callus formation, which typically starts within 2-4 weeks.
-
Once a sufficient amount of callus has formed, subculture the callus onto fresh medium of the same composition to promote proliferation. This is typically done every 3-4 weeks.
-
Mandatory Visualizations
Caption: General workflow for callus induction from plant explants.
Caption: Simplified auxin signaling pathway leading to callus formation.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarbs.com [ijarbs.com]
- 4. Effect of 2,4-Dichlorophenoxy Acetic Acid and Activated Charcoal on Callus Induction of Cocos Nucifera L. Hybrid MATAG Inflorescence | Journal Of Agrobiotechnology [journal.unisza.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
Application of 2,4-Dichlorophenoxyacetic Acid in Protoplast Culture
Note: The initial request specified 3,4-Dimethylphenoxyacetic acid. However, a comprehensive literature search revealed a lack of specific data for this compound in the context of protoplast culture. In contrast, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely documented and crucial synthetic auxin for this application. It is highly probable that the intended subject was 2,4-D. Therefore, these application notes and protocols are based on the extensive available data for 2,4-D.
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin that serves as a cornerstone in plant tissue culture, particularly for the induction of callus and the initiation of somatic embryogenesis from isolated protoplasts.[1] Its stability and potent auxin activity make it an invaluable tool for plant propagation, genetic transformation, and cellular research.[1] 2,4-D mimics the action of the natural auxin indole-3-acetic acid (IAA) but is more resistant to enzymatic degradation, leading to a sustained and potent response.[1]
At the cellular level, 2,4-D is essential in the initial stages of protoplast culture to stimulate cell wall reformation and induce cell division. A high auxin-to-cytokinin ratio is often required to encourage protoplasts to divide and form microcalli.[2] The optimal concentration of 2,4-D is highly dependent on the plant species and the source of the protoplasts (e.g., leaf mesophyll, callus, or cell suspension cultures).[1]
Data Presentation
The following tables summarize the effective concentrations of 2,4-D used in protoplast culture for various plant species, as reported in the literature.
Table 1: Effect of 2,4-D on Protoplast Culture Initiation and Callus Formation
| Plant Species | Protoplast Source | 2,4-D Concentration (mg/L) | Other Growth Regulators (mg/L) | Observed Effect | Reference |
| Triticum aestivum (Wheat) | Mature Seeds | 3.5 | - | Optimal callus induction | [3] |
| Daucus carota (Carrot) | Cell Suspension | 1.0 | Kinetin (2.0) | Protoplast culture | [4] |
| Fritillaria imperialis | Callus | 0.5 | BA (1.0), Casein Hydrolysate (200) | Highest plating efficiency and callus formation | [5] |
| Jasminum mesnyi | Callus | 0.5 | - | Protoplast culture | [6] |
| Brassica napus (Rapeseed) | - | 0.5 | NAA (0.5) | Essential for cell wall formation and division | [7] |
| Kalanchoë species | - | 0.5 | NAA (1.0), BAP (0.5) | Microcalli development | [8] |
| Phellodendron amurense | Callus | 4.0 µM (~0.88 mg/L) | BAP (2.0 µM) | Sustained cell division and colony formation | [9] |
Table 2: Sequential Media Composition for Protoplast Regeneration in Brassica species
| Medium Stage | 2,4-D Concentration (mg/L) | Other Key Components | Purpose | Reference |
| MI (Initial Culture) | 0.5 | NAA (0.5 mg/L), 100 g/L Mannitol | Cell wall formation and initial division | [7][10] |
| MII (Callus Proliferation) | 0.05 | TDZ (1.1 mg/L), 100 g/L Mannitol | Stimulate cell division and callus formation | [10][11] |
| MIII (Callus Growth) | - | TDZ (2.2 mg/L), NAA (0.05 mg/L), 50 g/L Mannitol | Promote callus growth | [10] |
| MIV (Shoot Regeneration) | - | TDZ (2.2 mg/L), NAA (0.05 mg/L) | Promote shoot regeneration | [10] |
Experimental Protocols
Protocol 1: Protoplast Isolation and Culture from Callus (General Protocol)
This protocol provides a general framework for isolating and culturing protoplasts from established callus cultures.
Materials:
-
2-week-old callus cultures
-
Enzyme Solution:
-
Cellulase 'Onozuka' R-10 (1.5%)
-
Macerozyme R-10 (0.4%)
-
Pectinase (0.8%)
-
Mannitol (0.4 M) as osmoticum
-
MES buffer (0.2 M)
-
CaCl₂ (1 M)
-
KCl (0.2 M)
-
NaH₂PO₄ (1 M)
-
-
W5 Solution for washing
-
Protoplast Culture Medium (e.g., modified MS or B5 medium) supplemented with 2,4-D and other plant growth regulators (refer to Table 1).
Procedure:
-
Enzymatic Digestion:
-
Transfer fresh callus to a petri dish containing the enzyme solution.
-
Incubate in the dark at 26-30°C for 4-6 hours with gentle shaking (50 rpm).[6]
-
-
Purification:
-
Filter the digested suspension through a sterile nylon mesh (e.g., 150 µm) to remove undigested tissue.[6]
-
Transfer the filtrate to a centrifuge tube and spin at 100 x g for 5-10 minutes.[12]
-
Discard the supernatant and gently resuspend the protoplast pellet in W5 solution.
-
Repeat the washing step twice by centrifugation and resuspension.
-
-
Culture Initiation:
-
Resuspend the final protoplast pellet in a known volume of liquid culture medium containing the appropriate concentration of 2,4-D (e.g., 0.5 mg/L).
-
Determine the protoplast density using a hemocytometer and adjust to the desired density (e.g., 1.0 x 10⁵ cells/mL).[6]
-
Dispense the protoplast suspension into petri dishes.
-
-
Incubation:
-
Seal the petri dishes and incubate in the dark at 21-26°C.[6]
-
After the first week, transfer to low light conditions to promote cell division and microcolony formation.
-
Visualizations
Signaling Pathway of 2,4-D in Protoplasts
Caption: Simplified signaling pathway of 2,4-D leading to callus formation.
Experimental Workflow for Protoplast Culture
Caption: General workflow for protoplast isolation, culture, and regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. toku-e.com [toku-e.com]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Protoplast Regeneration Protocol and CRISPR/Cas9-Mediated Editing of Glucosinolate Transporter (GTR) Genes in Rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development of a highly efficient protoplast regeneration and transfection protocol for enhancing CRISPR genome editing of Brassica carinata [frontiersin.org]
- 11. Development of a highly efficient protoplast regeneration and transfection protocol for enhancing CRISPR genome editing of Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mlsu.ac.in [mlsu.ac.in]
Application Notes and Protocols for the Analysis of 3,4-Dimethylphenoxyacetic Acid in Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA), a synthetic auxin herbicide, in various plant tissues. The protocols described herein are essential for residue analysis, environmental monitoring, and understanding its metabolic fate in plants. The primary analytical techniques covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both preceded by a robust sample preparation method.
Overview of Analytical Workflow
The accurate determination of 3,4-DMPA in complex plant matrices necessitates a multi-step approach. This typically involves sample homogenization, extraction of the analyte from the tissue, clean-up of the extract to remove interfering substances, and finally, instrumental analysis for detection and quantification.
Application Note: Quantification of 3,4-Dimethylphenoxyacetic Acid by High-Performance Liquid Chromatography (HPLC)
Introduction
3,4-Dimethylphenoxyacetic acid is a chemical compound belonging to the phenoxyalkanoic acid class, which includes many herbicides and plant growth regulators. Accurate and reliable quantification of this compound is essential in environmental monitoring, agricultural research, and drug development to assess its prevalence, persistence, and potential biological effects. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the sensitive and selective quantification of this compound.
The principle of this method is based on the separation of this compound from other matrix components using a non-polar C18 stationary phase and a polar mobile phase.[1] The analyte is retained on the column based on its hydrophobicity and is eluted by a gradient of an organic solvent.[1][2] The acidic nature of the mobile phase ensures that the analyte, a carboxylic acid, remains in its protonated and less polar form, leading to better retention and peak shape.[3][4] Detection is achieved by monitoring the UV absorbance of the aromatic ring in the molecule.[5]
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Reagents and Solvents:
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (ACS grade)[3]
-
-
Sample Preparation:
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg / 6 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
The separation is achieved using a C18 column with a gradient elution of acetonitrile and acidified water. The parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-13 min: 80% to 30% B; 13-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 282 nm |
Preparation of Standards and Samples
3.1. Standard Stock Solution (1000 µg/mL) Accurately weigh 25 mg of this compound standard and dissolve it in a 25 mL volumetric flask with methanol. This stock solution should be stored at 4°C.
3.2. Calibration Standards Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid).
3.3. Sample Preparation (Water Samples) - Solid Phase Extraction (SPE) This protocol is designed for the extraction and concentration of the analyte from water samples.[7]
-
Sample Acidification: Acidify 100 mL of the water sample to a pH of approximately 2.5-3.0 by adding phosphoric acid. This ensures the analyte is in its neutral form.[7]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove any polar interferences.
-
Analyte Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Performance Characteristics
The developed HPLC method demonstrates excellent performance for the quantification of this compound. A summary of the quantitative data and method validation parameters is presented below. These values represent typical performance for a validated HPLC method for this class of compounds.[7][8][9]
| Parameter | Result |
| Retention Time | ~ 8.5 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | < 2.0% (Intra-day), < 3.0% (Inter-day) |
| Accuracy (Recovery %) | 95% - 105% |
Visualized Workflow and Data
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
This application note presents a simple, sensitive, and reliable RP-HPLC method for the quantification of this compound. The use of a standard C18 column and UV detection makes this method accessible to most analytical laboratories. The described solid-phase extraction protocol allows for effective clean-up and concentration of the analyte from aqueous matrices, enabling low detection limits. The method is suitable for routine analysis in research, quality control, and environmental monitoring applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of 3,4-Dimethylphenoxyacetic Acid in Greenhouse Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and application of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA), a synthetic auxin, for use in controlled greenhouse experiments. The following protocols and data are intended to serve as a foundational resource for investigating the physiological and phytotoxic effects of this compound on various plant species.
Compound Information
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-dimethylphenoxy)acetic acid | [1] |
| CAS Number | 13335-73-4 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Physical State | Solid | [2] |
| Melting Point | 164-166 °C | [1] |
| Boiling Point | 323.5 °C at 760 mmHg | [1] |
| Density | 1.146 g/cm³ | [1] |
| Flash Point | 128.2 °C | [1] |
| Vapor Pressure | 0.000107 mmHg at 25°C | [1] |
| Solubility | No specific data available. General auxins are soluble in ethanol, DMSO, and dilute alkaline solutions. | [2] |
Mode of Action
3,4-DMPA is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). At low concentrations, auxins are essential for various developmental processes, including cell elongation, division, and differentiation. However, at higher concentrations, synthetic auxins like 3,4-DMPA act as herbicides, particularly on broadleaf (dicot) plants.
The herbicidal action is a result of uncontrolled and disorganized plant growth, leading to a cascade of physiological disruptions. The compound is absorbed by the leaves, stems, and roots and translocated to meristematic tissues. This leads to symptoms such as epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, plant death due to vascular tissue damage and metabolic exhaustion.
Auxin Signaling Pathway
The following diagram illustrates the simplified signaling pathway of auxinic herbicides.
Experimental Protocols
Preparation of Stock Solutions
Due to the lack of specific solubility data for 3,4-DMPA, a generalized protocol for preparing stock solutions of auxins is recommended. It is advisable to perform a small-scale solubility test first.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO) or Ethanol (95%)
-
1 M Sodium Hydroxide (NaOH) (optional)
-
Sterile deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Protocol for a 10 mM Stock Solution in DMSO or Ethanol:
-
Calculate the required mass of 3,4-DMPA for your desired volume and concentration (Molar Mass = 180.20 g/mol ). For 10 mL of a 10 mM stock solution, you will need 18.02 mg.
-
Accurately weigh the calculated amount of 3,4-DMPA and place it in a volumetric flask.
-
Add a minimal amount of DMSO or ethanol (e.g., 1-2 mL) to dissolve the solid. Gently swirl or use a magnetic stirrer to aid dissolution.
-
Once completely dissolved, bring the solution to the final volume with sterile deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution in a sterile, light-protected container at -20°C.
Alternative Protocol using NaOH:
-
Weigh the required amount of 3,4-DMPA.
-
Add a few drops of 1 M NaOH to dissolve the powder. Phenoxyacetic acids are generally more soluble in alkaline solutions.
-
Once dissolved, bring the solution to the final volume with sterile deionized water.
-
Sterilize and store as described above.
Greenhouse Bioassay for Phytotoxicity
This protocol outlines a general procedure for a post-emergence application of 3,4-DMPA to assess its phytotoxic effects.
Materials:
-
Test plant species (e.g., a sensitive dicot like tomato or a target weed species)
-
Pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix
-
3,4-DMPA stock solution
-
Surfactant (non-ionic, optional, check for phytotoxicity)
-
Laboratory spray chamber or handheld sprayer
-
Greenhouse with controlled environmental conditions (temperature, humidity, photoperiod)
Experimental Workflow Diagram:
Procedure:
-
Plant Cultivation: Sow seeds of the test species in pots and grow them in a controlled greenhouse environment until they reach the desired growth stage (e.g., 2-4 true leaves).[3]
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to achieve a range of application rates. A logarithmic series is recommended to establish a clear dose-response relationship.[3] Always include an untreated control (sprayed with water and the same concentration of solvent/surfactant as the treatments).
Suggested Dose Range for a Dose-Response Study
| Treatment | Concentration (mg/L) | Concentration (µM) |
| Control | 0 | 0 |
| T1 | 0.01 | 0.055 |
| T2 | 0.1 | 0.55 |
| T3 | 1.0 | 5.5 |
| T4 | 10.0 | 55.0 |
| T5 | 100.0 | 550.0 |
-
Herbicide Application: Apply the treatments to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.[3] If a handheld sprayer is used, ensure consistent application across all treatments.
-
Data Collection: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).[3] At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights.[3]
Data Presentation
Expected Phytotoxicity Symptoms of 3,4-DMPA on Sensitive Dicot Plants
| Symptom | Description |
| Epinasty | Twisting, curling, and bending of stems and petioles. |
| Leaf Cupping/Distortion | Leaves may appear cupped, crinkled, or malformed. |
| Stem Swelling/Callus Formation | Formation of callus tissue and swelling of stems, particularly at the nodes. |
| Chlorosis | Yellowing of leaf tissue. |
| Necrosis | Browning and death of plant tissue. |
| Stunted Growth | Overall reduction in plant height and biomass accumulation. |
Example Table for Dose-Response Data (Dry Weight Reduction)
| Concentration (mg/L) | Mean Dry Weight (g) | Standard Deviation | % Reduction from Control |
| 0 (Control) | [Value] | [Value] | 0 |
| 0.01 | [Value] | [Value] | [Value] |
| 0.1 | [Value] | [Value] | [Value] |
| 1.0 | [Value] | [Value] | [Value] |
| 10.0 | [Value] | [Value] | [Value] |
| 100.0 | [Value] | [Value] | [Value] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling 3,4-DMPA and its solutions.[1]
-
Handle the solid compound and prepare stock solutions in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.[1]
-
Dispose of all chemical waste according to institutional and local regulations.[2]
References
Uncharted Territory: The Case of 3,4-Dimethylphenoxyacetic Acid in Turfgrass Weed Control
Despite a comprehensive review of scientific literature and commercial product databases, no specific information is currently available on the use of 3,4-Dimethylphenoxyacetic acid as a selective herbicide for weed control in turfgrass. This compound does not appear in existing research on turfgrass science, nor is it listed as an active ingredient in any registered herbicides for this purpose.
Therefore, the creation of detailed Application Notes and Protocols for this compound in turfgrass is not feasible at this time due to the absence of foundational data regarding its efficacy, selectivity, application rates, and mechanism of action.
For researchers, scientists, and drug development professionals interested in the potential of novel phenoxyacetic acid derivatives for turfgrass management, we present a generalized framework and protocols based on established principles for evaluating synthetic auxin herbicides. This information is intended to serve as a guide for preliminary research and should not be construed as specific recommendations for this compound.
General Principles of Phenoxyacetic Acid Herbicides in Turfgrass
Phenoxyacetic acid herbicides, such as the widely used 2,4-D and MCPA, are synthetic auxins.[1][2] They function by mimicking the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1][3][4] Their selectivity in turfgrass is based on the differential ability of monocotyledonous turfgrass species to metabolize or otherwise tolerate the herbicide compared to broadleaf (dicotyledonous) weeds.[1]
Hypothetical Experimental Design for Evaluating a Novel Phenoxyacetic Acid Herbicide
Should a researcher wish to investigate the potential of a compound like this compound, a structured experimental approach would be necessary. The following protocols outline a general methodology for such an evaluation.
Table 1: Example Experimental Parameters for Herbicide Evaluation
| Parameter | Description |
| Turfgrass Species | A range of common cool-season (e.g., Kentucky bluegrass, perennial ryegrass, fine fescue) and warm-season (e.g., Bermudagrass, Zoysiagrass) turfgrass species should be tested to determine tolerance. |
| Weed Species | A spectrum of common broadleaf turfgrass weeds (e.g., dandelion, clover, plantain) should be included to assess efficacy. |
| Application Rates | A dose-response study with a range of application rates (e.g., 0.25, 0.5, 1.0, 2.0 kg active ingredient per hectare) is crucial to determine the optimal use rate. |
| Application Timing | Post-emergence applications to actively growing weeds are typical for this class of herbicides. |
| Environmental Conditions | Trials should be conducted under various environmental conditions (temperature, humidity, soil moisture) to assess performance and turf safety. |
| Adjuvants | The inclusion or exclusion of surfactants or other adjuvants should be evaluated for their impact on efficacy and turfgrass safety. |
Experimental Protocols
Protocol 1: Turfgrass Tolerance and Weed Control Efficacy Trial
Objective: To determine the selective weed control efficacy and turfgrass tolerance of a novel phenoxyacetic acid herbicide.
Materials:
-
Established plots of various turfgrass species.
-
Established populations of target weed species.
-
The experimental herbicide (e.g., this compound).
-
A calibrated research plot sprayer.
-
Personal Protective Equipment (PPE).
-
Data collection tools (e.g., quadrats, visual rating scales, chlorophyll meter).
Methodology:
-
Plot Establishment: Establish and maintain uniform plots of each turfgrass and weed species according to standard agronomic practices.
-
Treatment Application:
-
Calibrate the sprayer to deliver a precise volume of spray solution per unit area.
-
Prepare spray solutions of the experimental herbicide at various concentrations.
-
Apply the treatments uniformly to the designated plots. Include an untreated control for comparison.
-
-
Data Collection:
-
Weed Control: At set intervals (e.g., 7, 14, 28, and 56 days after treatment), visually assess weed control using a scale of 0% (no control) to 100% (complete control).
-
Turfgrass Injury: At the same intervals, visually assess turfgrass injury (phytotoxicity) using a scale of 0% (no injury) to 100% (complete necrosis). Note any symptoms such as discoloration, stunting, or stand thinning.
-
Turfgrass Quality: Assess overall turfgrass quality on a scale of 1 (dead turf) to 9 (ideal turf).
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.
Protocol 2: Mechanism of Action - Auxin Activity Bioassay
Objective: To confirm that the novel compound exhibits auxin-like activity.
Materials:
-
Pea (Pisum sativum) or a similar sensitive plant species for root elongation assays.
-
Petri dishes and filter paper.
-
The experimental herbicide.
-
A known auxin herbicide (e.g., 2,4-D) as a positive control.
-
An untreated control.
-
Growth chamber with controlled light and temperature.
Methodology:
-
Seed Germination: Germinate seeds of the indicator plant in the dark.
-
Treatment Application:
-
Prepare a dilution series of the experimental herbicide and the positive control.
-
Moisten filter paper in Petri dishes with the respective solutions.
-
-
Root Growth Measurement:
-
Place a single germinated seedling in each Petri dish.
-
Incubate the dishes in the dark for a specified period (e.g., 48-72 hours).
-
Measure the length of the primary root.
-
-
Data Analysis: Compare the root growth inhibition caused by the experimental compound to that of the known auxin herbicide. A similar dose-response curve would suggest a similar mechanism of action.
Visualizations
To aid in the conceptualization of the research process, the following diagrams illustrate a typical experimental workflow and the generally accepted signaling pathway for auxin herbicides.
Caption: A generalized workflow for evaluating a novel turfgrass herbicide.
Caption: The generally accepted signaling pathway for synthetic auxin herbicides.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3,4-Dimethylphenoxyacetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,4-Dimethylphenoxyacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 3,4-dimethylphenol by a base to form the corresponding phenoxide, which then acts as a nucleophile and attacks chloroacetic acid in an SN2 reaction to form the desired ether linkage.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields can stem from several factors:
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Incomplete deprotonation of 3,4-dimethylphenol: Ensure a sufficiently strong base and appropriate molar ratio are used.
-
Competing elimination (E2) reactions: While less of a concern with the primary halide on chloroacetic acid, high temperatures can favor elimination.
-
Steric hindrance: Although minimal in this specific reaction, significant steric bulk on either reactant can slow the desired SN2 reaction.
-
Reaction with solvent: Using a protic solvent like an alcohol that is not the conjugate acid of the alkoxide can lead to unwanted side reactions.
Q3: What are the expected side products or impurities in this synthesis?
A3: Potential impurities include unreacted 3,4-dimethylphenol, unreacted chloroacetic acid, and byproducts from side reactions. If the reaction conditions are not carefully controlled, there is a possibility of forming diaryl ethers or other undesired products.
Q4: How can I effectively purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound.[1] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at cooler temperatures. Water is often a good choice for the recrystallization of phenoxyacetic acids.[1]
Q5: What is the optimal temperature for this reaction?
A5: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Heating in a water bath between 90-100°C is a common practice.[1] However, excessively high temperatures should be avoided as they can promote side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Base is not strong enough or insufficient amount: The 3,4-dimethylphenol was not fully deprotonated to form the reactive phenoxide. 2. Reaction temperature is too low: The reaction kinetics are too slow. 3. Poor quality of reagents: Reactants may have degraded over time. | 1. Use a strong base like NaOH or KOH in at least a 2:1 molar ratio to the phenol.[2] 2. Increase the reaction temperature to the recommended 90-100°C range.[1] 3. Use fresh, high-purity 3,4-dimethylphenol and chloroacetic acid. |
| Product is an oil and does not solidify | 1. Presence of impurities: Unreacted starting materials or side products can lower the melting point of the final product. 2. Incorrect pH during work-up: The product may not precipitate if the solution is not sufficiently acidic. | 1. Ensure a thorough work-up and purification by recrystallization. 2. During acidification with HCl, ensure the pH is brought down to 1-2 to fully protonate the carboxylic acid.[3] |
| Formation of a solid layer in the separatory funnel during extraction | Precipitation of the sodium salt of the product: This can occur if the aqueous layer is not basic enough during the bicarbonate extraction. | Add more water and sodium bicarbonate solution to the separatory funnel until two distinct layers are formed. |
| Excessive foaming during acidification | Rapid addition of acid to the bicarbonate solution: This causes a rapid release of carbon dioxide gas. | Add the acid dropwise and with caution, especially at the beginning of the acidification process. |
Data Presentation
Table 1: Reactant Molar Ratios and Yields for Similar Phenoxyacetic Acid Syntheses
| Phenol Starting Material | Base | Molar Ratio (Phenol:Chloroacetic Acid:Base) | Reported Yield | Reference |
| 2,4-Dichlorophenol | Liquid Alkali | 1 : 0.8-1.2 : 1 (for phenol) & 1 (for acid) | Not Specified | [3] |
| Methylphenol | Potassium Hydroxide | 1 : 1.24 : 2.32 | 98% | [3] |
| Phenol | Sodium Hydroxide | 1 : 1.22 : 2.25 | 96% | [3] |
| 2,6-Dimethylphenol | Sodium Hydroxide | 1 : 2 : Not specified | 74.8% | [4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for the Williamson ether synthesis of similar phenoxyacetic acids.[1][5]
Materials:
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3,4-Dimethylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Hydrochloric acid (HCl), concentrated and 6M
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Diethyl ether
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Saturated sodium bicarbonate solution
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Water
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Anhydrous sodium sulfate
Procedure:
-
Preparation of the Phenoxide:
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In a round-bottom flask, dissolve a molar excess of sodium hydroxide or potassium hydroxide in water. For example, dissolve approximately 2 moles of base for every 1 mole of the phenol.
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Add 1 molar equivalent of 3,4-dimethylphenol to the basic solution.
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Stir the mixture until the 3,4-dimethylphenol is completely dissolved, forming the sodium or potassium 3,4-dimethylphenoxide. Gentle warming may be applied to facilitate dissolution.
-
-
Reaction with Chloroacetic Acid:
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Add approximately 1.1 to 1.2 molar equivalents of chloroacetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for at least 1 hour.[1] The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
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After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution by adding concentrated HCl dropwise until the pH is approximately 1-2. This will precipitate the crude this compound.
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Cool the mixture in an ice bath to maximize precipitation.
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Transfer the mixture to a separatory funnel and extract the product into diethyl ether.
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Wash the ether layer with water.
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Extract the ether layer with a saturated sodium bicarbonate solution. The product will move into the aqueous basic layer as its sodium salt.
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Separate the aqueous layer and carefully re-acidify it with 6M HCl to precipitate the purified product.
-
-
Purification:
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Collect the precipitated product by vacuum filtration.
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Recrystallize the crude product from a minimal amount of hot water.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
-
-
Characterization:
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Determine the melting point of the dried product and compare it to the literature value.
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the final product.
-
Mandatory Visualizations
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 4. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Purification of Crude 3,4-Dimethylphenoxyacetic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,4-Dimethylphenoxyacetic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to overcome experimental challenges.
Q1: My this compound is not dissolving in the hot solvent.
A1: This issue can arise from several factors:
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Insufficient Solvent: You may not have added enough solvent to dissolve the solute at the solvent's boiling point. Gradually add small portions of the hot solvent until the solid dissolves completely.[1]
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Inappropriate Solvent Choice: The selected solvent may be a poor choice for this compound. An ideal solvent should dissolve the compound when hot but not at room temperature.[2] If the compound remains insoluble even at the boiling point after adding a significant amount of solvent, a new solvent should be selected.
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Presence of Insoluble Impurities: The crude material may contain impurities that are insoluble in the chosen solvent. If the majority of the compound has dissolved but some particulate matter remains, you should perform a hot filtration to remove these impurities.[3]
Q2: No crystals are forming upon cooling the solution.
A2: The absence of crystal formation is a common problem, often due to:
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Too Much Solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[4] To remedy this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[5]
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Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility limit. Crystal nucleation can be induced by:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[1][6] This creates microscopic scratches that can serve as nucleation sites.
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Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution.[6] This provides a template for crystal growth.
-
-
Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Q3: The compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if:
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High Impurity Level: A high concentration of impurities can significantly lower the melting point of the compound, causing it to separate as an oil.
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Solution Cooled Too Quickly: Rapid cooling can lead to the separation of a supersaturated solution as a liquid.
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Inappropriate Solvent: The boiling point of the solvent might be too high.
To resolve this:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional solvent to decrease the saturation.
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Allow the solution to cool very slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.
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Consider using a different solvent or a mixed solvent system.[4]
Q4: The yield of recrystallized this compound is very low.
A4: A poor yield can be frustrating and is often caused by:
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Using Too Much Solvent: As mentioned, excess solvent will retain a significant amount of the product in the mother liquor.[1][5] Use the minimum amount of hot solvent necessary for dissolution.
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Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the filtration apparatus is pre-heated.[5]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, cooling in an ice bath can maximize crystal formation.[5]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[1]
Q5: The recrystallized product is not pure.
A5: If the final product's purity is not satisfactory (e.g., broad melting point range), consider the following:
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Rapid Crystal Formation: Cooling the solution too quickly can trap impurities within the crystal lattice.[5] Slow, undisturbed cooling is crucial for forming pure crystals.
-
Ineffective Solvent: The chosen solvent may not be effective at leaving impurities behind in the solution. A different solvent or a second recrystallization may be necessary.
-
Incomplete Removal of Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor containing impurities.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or in an ice bath. For a carboxylic acid like this compound, polar solvents are generally a good starting point. Water, ethanol, or acetic acid are often suitable. A mixed solvent system, such as ethanol-water, can also be very effective.[7] In this system, the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "bad" solvent (water) is added dropwise until the solution becomes slightly turbid, indicating saturation.
Q2: What is the expected melting point of pure this compound?
A2: While some sources report a high and possibly inaccurate melting point, a reasonable estimate based on similar compounds like 3-Methylphenoxyacetic acid (102-103°C) and 4-Methylphenoxyacetic acid (140-142°C) would be in a similar range. A sharp melting point close to the literature value for the pure compound is a good indicator of purity.
Q3: How can I remove colored impurities from my crude this compound?
A3: If your crude product is colored, activated charcoal can often be used to remove the colored impurities. After dissolving the crude solid in the minimum amount of hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Q4: What is a "mother liquor" and should I discard it?
A4: The mother liquor is the solution that remains after the crystals have been filtered. It contains the dissolved soluble impurities as well as some of the desired product. It is generally advisable to save the mother liquor until you have confirmed the yield and purity of your recrystallized product. If the yield is low, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Carboxylic Acids
This table provides a qualitative guide to selecting a suitable solvent for the recrystallization of carboxylic acids like this compound, based on general solubility principles.
| Solvent | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent (in mixed systems) | Boiling Point (°C) | Notes |
| Water | High | Good (if soluble when hot) | Good | 100 | Often a good choice for polar compounds. Can be used in a mixed system with a more soluble organic solvent. |
| Ethanol | High | Good | Poor | 78 | Generally a good solvent for carboxylic acids. Often used in combination with water. |
| Methanol | High | Good | Poor | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone | Medium | Moderate | Moderate | 56 | May be too good of a solvent, leading to lower yields. |
| Ethyl Acetate | Medium | Moderate | Good | 77 | A less polar option that can be effective. |
| Toluene | Low | Poor | Good | 111 | Generally not a good primary solvent for polar carboxylic acids. |
| Hexane | Low | Poor | Excellent | 69 | Used as an anti-solvent to induce precipitation from a more polar solvent. |
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound
-
Solvent Selection: Based on preliminary tests or the table above, select a suitable solvent or solvent pair. For this example, an ethanol/water mixed solvent system is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new receiving flask. Filter the hot solution by gravity to remove any insoluble impurities or activated charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Single Solvent: If using a single solvent, cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Mixed Solvent (Ethanol/Water): While the ethanol solution is hot, add water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow this solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the solvent mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. PubChemLite - 3,4-xylyloxyacetic acid (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3,4-Xylyloxyacetic acid | SIELC Technologies [sielc.com]
- 6. 3,4-Xylyloxyacetic acid | C10H12O3 | CID 83355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis of 3,4-Dimethylphenoxyacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethylphenoxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound from 3,4-dimethylphenol and chloroacetic acid is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The 3,4-dimethylphenol is first deprotonated by a base, typically sodium hydroxide, to form the more nucleophilic 3,4-dimethylphenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.
Q2: What are the most common byproducts I might encounter in this synthesis?
While the Williamson ether synthesis is generally efficient, several side reactions can lead to the formation of byproducts. The most common potential byproducts in the synthesis of this compound are:
-
C-Alkylated Isomers: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is favored, C-alkylation can occur, leading to the formation of (carboxymethyl)-3,4-dimethylphenol isomers.
-
Glycolic Acid: Under the basic reaction conditions, the chloroacetic acid can undergo hydrolysis to form glycolic acid.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of unreacted 3,4-dimethylphenol and chloroacetic acid in the final product mixture.
-
Di(3,4-dimethylphenyl) Ether: While less common, the formation of a diaryl ether through a side reaction is a possibility.
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, consider the following:
-
Control of Reaction Temperature: Maintaining the recommended reaction temperature is crucial. Higher temperatures can favor elimination reactions and the hydrolysis of chloroacetic acid.
-
Stoichiometry of Reactants: Using a slight excess of the alkylating agent (chloroacetic acid) can help to ensure the complete conversion of the 3,4-dimethylphenol. However, a large excess should be avoided to minimize side reactions.
-
Choice of Base and Solvent: A strong base like sodium hydroxide is necessary to deprotonate the phenol. The choice of solvent can influence the ratio of O- to C-alkylation.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to maximize the yield of the desired product.
Q4: What are the recommended purification methods for this compound?
The crude product can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot water or an ethanol-water mixture, followed by slow cooling to allow for the formation of pure crystals. Washing the filtered crystals with cold water helps to remove any remaining soluble impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient base. - Loss of product during workup. | - Increase reaction time. - Ensure the reaction is maintained at the recommended temperature (e.g., 90-100°C). - Use the correct stoichiometry of sodium hydroxide to ensure complete deprotonation of the phenol. - Be careful during the extraction and filtration steps to minimize mechanical losses. |
| Oily Product Instead of Solid | - Presence of unreacted 3,4-dimethylphenol. - Presence of C-alkylated byproducts. | - Ensure complete reaction by checking the reaction progress with TLC. - Purify the product by recrystallization. If the product remains oily, consider column chromatography for separation. |
| Product is Difficult to Crystallize | - Presence of impurities that inhibit crystallization. | - Try different recrystallization solvents or solvent mixtures (e.g., water, ethanol/water, toluene). - Use a seed crystal to induce crystallization. - If impurities are the issue, further purification by another method (e.g., column chromatography) may be necessary before recrystallization. |
| Broad Melting Point Range of the Purified Product | - The product is still impure. | - Repeat the recrystallization process. - Ensure the crystals are thoroughly dried before measuring the melting point. |
Potential Byproducts Summary
| Byproduct | Source | Method of Minimization |
| C-Alkylated Isomers | Reaction at the carbon of the aromatic ring instead of the oxygen. | Control of reaction conditions (solvent and temperature). |
| Glycolic Acid | Hydrolysis of chloroacetic acid under basic conditions. | Avoid excessively high temperatures and prolonged reaction times in the presence of a strong base. |
| Unreacted 3,4-Dimethylphenol | Incomplete reaction. | Use a slight excess of chloroacetic acid and ensure sufficient reaction time. |
| Unreacted Chloroacetic Acid | Incomplete reaction or use of a large excess. | Use appropriate stoichiometry and purify the final product. |
| Di(3,4-dimethylphenyl) Ether | Side reaction between two phenoxide molecules. | Generally a minor byproduct under standard Williamson ether synthesis conditions. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of similar phenoxyacetic acids and should be optimized for specific laboratory conditions.
Materials:
-
3,4-Dimethylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Preparation of Sodium 3,4-Dimethylphenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in water. To this solution, add one molar equivalent of 3,4-dimethylphenol. Stir the mixture until the phenol is completely dissolved, forming the sodium 3,4-dimethylphenoxide solution.
-
Reaction with Chloroacetic Acid: Slowly add a slight molar excess (e.g., 1.1 equivalents) of chloroacetic acid to the phenoxide solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (test with litmus paper). The this compound will precipitate out of the solution.
-
Isolation of Crude Product: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the solid with a small amount of cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture. Allow the solution to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizing the Synthesis and Side Reactions
The following diagram illustrates the main synthetic pathway for this compound and the formation of a key potential byproduct.
Caption: Williamson ether synthesis of this compound and a potential C-alkylation side reaction.
Technical Support Center: Stability of 3,4-Dimethylphenoxyacetic Acid in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Dimethylphenoxyacetic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors:
-
pH: The rate of hydrolysis of the ether linkage in phenoxyacetic acids can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of the molecule.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[3] It is crucial to control the temperature during storage and experimentation to ensure the stability of the compound.
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can lead to photodegradation.[4][5] It is recommended to protect solutions of this compound from light to prevent the formation of photodegradation products.
Q2: What are the expected degradation pathways for this compound in an aqueous solution?
A2: Based on the behavior of structurally similar phenoxyacetic acids like 2,4-D and MCPA, the expected degradation pathways for this compound include:
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Hydrolysis: Cleavage of the ether bond, potentially accelerated by acidic or basic conditions, can lead to the formation of 3,4-dimethylphenol and glycolic acid.[1][6]
-
Photodegradation: Upon exposure to light, the molecule can undergo reactions leading to the formation of various photoproducts. For related compounds, this can involve hydroxylation of the aromatic ring or cleavage of the acetic acid side chain.[4][5]
-
Oxidation: The presence of oxidizing agents can lead to the formation of hydroxylated and other oxidized derivatives.[7]
Q3: Are there any known degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of analogous compounds like 2,4-D, potential degradation products could include 3,4-dimethylphenol and further oxidized or rearranged products of the aromatic ring.[4][8]
Q4: How should I prepare and store aqueous solutions of this compound to ensure stability?
A4: To ensure the stability of your aqueous solutions:
-
Use purified water: Use high-purity water (e.g., Milli-Q or equivalent) to minimize the presence of contaminants that could catalyze degradation.
-
Control pH: Prepare solutions in a buffered system if you need to maintain a specific pH. For general use, a slightly acidic to neutral pH is often preferable for phenoxyacetic acids.[1]
-
Protect from light: Store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Control temperature: Store stock solutions and experimental samples at controlled room temperature or refrigerated, depending on the required stability for your experiments. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Step |
| Drifting assay values over a short period. | pH of the solution is changing. | Use a suitable buffer system to maintain a constant pH throughout the experiment. Verify the buffer capacity. |
| Appearance of unknown peaks in HPLC chromatograms. | Degradation of the compound. | Protect the solution from light and control the temperature. Analyze a freshly prepared sample as a reference. |
| Decreased concentration of the active ingredient. | Adsorption to the container surface. | Use silanized glass vials or polypropylene containers to minimize adsorption. |
| Increased assay values over time. | Evaporation of the solvent. | Ensure vials are tightly sealed. Use vials with low-volume inserts for small sample volumes. Changes in pH affecting the UV absorbance of the compound.[9] |
Issue 2: Poor Peak Shape in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Peak tailing. | Secondary interactions with residual silanols on the HPLC column.[10] | Lower the pH of the mobile phase (e.g., add 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group. Use a column with end-capping or a base-deactivated stationary phase. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed for dissolution, inject a smaller volume. | |
| Peak fronting. | Sample overload. | Dilute the sample and reinject. |
| Split peaks. | Clogged frit or void in the column. | Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides illustrative data based on the closely related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) to demonstrate how such data would be presented. This data should be used for illustrative purposes only.
Table 1: Illustrative Hydrolytic Stability of 2,4-D in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| 5 | 25 | 99.7 days | - | [4] |
| 7 | 25 | 48.3 days | - | [4] |
| 9 | 25 | 52.2 hours | - | [4] |
Table 2: Illustrative Photodegradation of 2,4-D in Aqueous Solution
| Light Source | Wavelength (nm) | Half-life (t½) | Quantum Yield (Φ) | Reference |
| Xenon arc lamp | Simulated sunlight | ~18 hours | Not Reported | [4] |
| UV lamp | 356 | 2-4 days | Not Reported | [4] |
| UV lamp | 254 | 50 minutes | Not Reported | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a forced degradation study to evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.[7][10][11]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
High-purity water
-
pH meter
-
Volumetric flasks
-
Pipettes
-
HPLC system with a suitable C18 column and UV detector
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) in which it is freely soluble.
-
Sample Preparation:
-
Acidic Hydrolysis: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Basic Hydrolysis: In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve the desired final concentration.
-
Neutral Hydrolysis: In a volumetric flask, add a known volume of the stock solution to high-purity water to achieve the desired final concentration.
-
-
Incubation:
-
Store the prepared solutions at a controlled temperature (e.g., 50-60 °C) and protect them from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Analysis:
-
If necessary, neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm and 280 nm
-
Injection Volume: 10 µL
2. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the peak of the parent compound and from each other. This is typically achieved by analyzing the stressed samples from the forced degradation studies.
Signaling Pathways and Logical Relationships
The following diagram illustrates a hypothetical degradation pathway for this compound based on known reactions of similar phenoxyacetic acids.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijsdr.org [ijsdr.org]
- 3. validated stability indicating: Topics by Science.gov [science.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 9. Photo-Fenton degradation of the herbicide 2,4-D in aqueous medium at pH conditions close to neutrality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor solubility of 3,4-Dimethylphenoxyacetic acid in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3,4-Dimethylphenoxyacetic acid in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my neutral aqueous media (e.g., PBS, cell culture medium)?
A1: this compound is a carboxylic acid. In neutral or acidic aqueous solutions, the carboxylic acid group (-COOH) is protonated, making the molecule less polar and thus limiting its solubility in water. For effective dissolution, the carboxylic acid group needs to be deprotonated to its more polar carboxylate form (-COO⁻).
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose. Ethanol can also be used. These stock solutions can then be diluted into your aqueous experimental medium.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound in aqueous solutions is highly pH-dependent. As the pH increases (becomes more alkaline), the carboxylic acid group deprotonates, forming a salt that is significantly more soluble in water. Conversely, lowering the pH will decrease its solubility and may cause the compound to precipitate out of solution.
Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A4: The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize solvent-induced toxicity. It is always advisable to include a vehicle control (media with the same concentration of DMSO but without the compound) in your experiments.
Troubleshooting Guide
Issue: Precipitate Forms When Dissolving this compound
If you are observing a precipitate or cloudiness when trying to dissolve this compound directly in your aqueous buffer or cell culture medium, or if it precipitates upon dilution of a stock solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent System | Solubility | Remarks |
| Water (acidic to neutral pH) | Poor | The protonated carboxylic acid group limits solubility. |
| Water (alkaline pH, >8.0) | Soluble | Deprotonation to the carboxylate salt increases polarity and solubility. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Poor | Similar to water at neutral pH. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound (MW: 180.20 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Weigh the Compound: Accurately weigh out 1.802 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 100 µL of sterile DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Protect from light.
Protocol 2: Solubilization in Aqueous Media via pH Adjustment
This protocol is for directly dissolving this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound powder
-
Aqueous buffer (e.g., Tris-HCl, HEPES)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Initial Suspension: Add the desired amount of this compound powder to your aqueous buffer. The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring the suspension, add 1 M NaOH dropwise.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the this compound is fully dissolved. A clear solution indicates complete dissolution.
-
Final pH and Volume Adjustment: Once the compound is dissolved, carefully adjust the pH to your desired final experimental pH using 1 M HCl or 1 M NaOH. Be cautious, as lowering the pH may cause the compound to precipitate. Bring the solution to the final desired volume with the aqueous buffer.
-
Sterilization: If required for your experiment, sterile-filter the final solution through a 0.22 µm filter.
Caption: Workflow for preparing a stock solution of this compound.
Technical Support Center: Overcoming Phytotoxicity of 3,4-Dimethylphenoxyacetic Acid (3,4-DMPA) in Tissue Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the phytotoxicity of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA) in plant tissue culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-DMPA and why is it used in tissue culture?
This compound (3,4-DMPA) is a synthetic auxin, a type of plant growth regulator.[1][2] It is used in plant tissue culture to induce cell division and proliferation, primarily for the formation of callus—an undifferentiated mass of plant cells.[3][4][5] Callus cultures are fundamental for various biotechnological applications, including plant regeneration, genetic transformation, and the production of secondary metabolites. Like other synthetic auxins, 3,4-DMPA mimics the action of the natural plant hormone indole-3-acetic acid (IAA) but is more stable and persistent in culture media.[6][7]
Q2: What are the typical symptoms of 3,4-DMPA phytotoxicity in tissue culture?
At supra-optimal concentrations, 3,4-DMPA can be phytotoxic, leading to a range of detrimental effects on cultured tissues. Common symptoms are analogous to those caused by other auxinic herbicides and include:
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Growth Inhibition: A significant reduction or complete cessation of callus growth and proliferation.
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Tissue Necrosis: Browning and death of cultured tissues, often starting at the edges of the explant or callus.
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Abnormal Morphology: Callus may appear water-soaked, friable, or discolored. In regeneration studies, it can lead to malformed shoots and roots, such as leaf epinasty (downward curling), stem twisting, and stunted growth.[6][8][9][10]
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Reduced Regeneration Capacity: The ability of the callus to differentiate and form shoots or embryos is severely compromised.
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Oxidative Stress: At the cellular level, toxicity is often linked to the overproduction of reactive oxygen species (ROS), leading to oxidative damage.[6][7][11]
Q3: What is the underlying mechanism of 3,4-DMPA phytotoxicity?
The phytotoxicity of synthetic auxins like 3,4-DMPA is dose-dependent and stems from their persistence in plant tissues compared to rapidly metabolized natural auxins.[6] At high concentrations, these compounds disrupt normal hormonal balance and cellular processes.[7] A key mechanism is the induction of oxidative stress, where the accumulation of ROS like hydrogen peroxide (H₂O₂) and superoxide radicals exceeds the capacity of the plant's antioxidant defense system.[6][11][12] This leads to lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in cell death.[11][13] The overproduction of ethylene, another plant hormone, can also be stimulated by high auxin levels, contributing to senescence and necrosis.[10][14]
Troubleshooting Guide
Issue 1: Callus is turning brown and not growing after application of 3,4-DMPA.
This is a classic symptom of phytotoxicity, likely due to an excessively high concentration of 3,4-DMPA.
Troubleshooting Steps:
-
Optimize 3,4-DMPA Concentration: The optimal concentration of synthetic auxins is highly species- and even genotype-dependent. If you are observing necrosis, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant material.
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Recommendation: Test a range of 3,4-DMPA concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) while keeping other media components constant. Observe the callus induction rate, growth, and morphology at each concentration.
-
-
Incorporate Antioxidants: To counteract the oxidative stress induced by 3,4-DMPA, consider adding antioxidants to the culture medium.
-
Recommendation: Ascorbic acid (Vitamin C) and citric acid are commonly used. They can be added to the medium before autoclaving. Polyvinylpyrrolidone (PVP) can also be used to adsorb phenolic compounds that contribute to browning.
-
-
Subculture to Fresh Medium: If tissues start to show signs of browning, promptly transfer them to a fresh medium with a lower concentration of 3,4-DMPA or an auxin-free medium to allow for recovery.
Issue 2: Callus is induced, but it fails to regenerate shoots.
High concentrations of auxins like 3,4-DMPA promote undifferentiated cell proliferation (callus formation) but can inhibit organogenesis (shoot formation).
Troubleshooting Steps:
-
Modify the Auxin-to-Cytokinin Ratio: For shoot regeneration, a lower auxin-to-cytokinin ratio is generally required. Once sufficient callus has been obtained, it should be transferred to a shoot induction medium.
-
Recommendation: Transfer the callus to a medium with a reduced or no 3,4-DMPA and an increased concentration of a cytokinin such as 6-Benzylaminopurine (BAP) or Kinetin. The optimal ratio needs to be determined empirically for your plant species.
-
-
Consider a Different Auxin for Regeneration: While 3,4-DMPA can be effective for callus induction, other auxins like Indole-3-butyric acid (IBA) or α-Naphthaleneacetic acid (NAA) may be more suitable for promoting root and shoot development in the regeneration phase.[2]
Quantitative Data Summary
The following table summarizes typical concentration ranges for synthetic auxins used in tissue culture and antioxidants for mitigating phytotoxicity. Note that optimal concentrations will vary by plant species and tissue type.
| Compound | Application | Typical Concentration Range | Notes |
| 3,4-DMPA | Callus Induction | 0.5 - 5.0 mg/L | Concentrations above this range are more likely to cause phytotoxicity. |
| 2,4-D | Callus Induction | 0.1 - 4.0 mg/L | Often used as a reference for synthetic auxin activity.[3][4][15][16] |
| NAA | Callus Induction & Regeneration | 0.1 - 10.0 mg/L | A common alternative or supplement to phenoxyacetic acid-type auxins.[4] |
| BAP | Shoot Regeneration | 0.5 - 3.0 mg/L | Used in combination with an auxin to promote shoot formation.[4] |
| Ascorbic Acid | Antioxidant | 50 - 100 mg/L | Helps to reduce oxidative browning of tissues. |
| Citric Acid | Antioxidant | 50 - 150 mg/L | Often used in combination with ascorbic acid. |
| PVP | Adsorbent | 100 - 500 mg/L | Binds to and removes toxic phenolic compounds. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 3,4-DMPA for Callus Induction
-
Prepare Basal Medium: Prepare a sterile basal medium (e.g., Murashige and Skoog - MS medium) supplemented with vitamins and sucrose.
-
Add 3,4-DMPA: Aliquot the basal medium into separate flasks and add 3,4-DMPA from a sterile stock solution to achieve a range of final concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L).
-
Adjust pH and Solidify: Adjust the pH of the media to the desired level (typically 5.7-5.8) and add a gelling agent like agar.
-
Sterilize and Dispense: Autoclave the media and dispense into sterile petri dishes.
-
Explant Culture: Place sterilized explants (e.g., leaf discs, stem segments) onto the surface of the solidified media.
-
Incubation: Culture the explants in a growth chamber under controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 4-6 weeks), record the percentage of explants forming callus, the fresh weight of the callus, and any morphological observations (color, texture, necrosis).
Protocol 2: Mitigation of 3,4-DMPA-Induced Oxidative Browning
-
Prepare Medium with Antioxidants: Prepare your optimal callus induction medium containing 3,4-DMPA as determined in Protocol 1.
-
Create Treatment Groups: Divide the medium into three treatment groups:
-
Control: No additional antioxidants.
-
Treatment A: Add Ascorbic Acid (e.g., 100 mg/L).
-
Treatment B: Add a combination of Ascorbic Acid (100 mg/L) and Citric Acid (150 mg/L).
-
-
Culture and Observe: Culture your explants on these media as described previously.
-
Evaluate Browning: At regular intervals, visually score the degree of tissue browning on a scale (e.g., 0 = no browning, 4 = severe browning and necrosis).
-
Measure Growth: At the end of the culture period, measure the fresh weight of the callus to determine if the antioxidants had a positive effect on growth.
Visualizations
Caption: Signaling pathway of 3,4-DMPA induced phytotoxicity.
Caption: Troubleshooting workflow for 3,4-DMPA phytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. Plant regeneration from callus cultures derived from mature zygotic embryos in white pine (Pinus strobus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Injury Symptoms | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ijeab.com [ijeab.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of callus induction and plantlet regeneration systems of Peucedanum Praeruptorum dunn based on the tissue culture method - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent auxin-like effects of 3,4-Dimethylphenoxyacetic acid in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent auxin-like effects with 3,4-Dimethylphenoxyacetic acid (3,4-DMPA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3,4-DMPA) and what are its expected effects?
This compound (3,4-DMPA) is a synthetic chemical compound belonging to the phenoxyacetic acid class. Structurally, it is an analog of the natural plant hormone auxin, indole-3-acetic acid (IAA), and the synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D). Based on its structural similarity to other active auxins, 3,4-DMPA is expected to elicit auxin-like physiological responses in plants. These responses can include cell elongation, root initiation, and regulation of gene expression. However, the potency and consistency of these effects can vary.
Q2: Why am I observing inconsistent or no auxin-like effects with 3,4-DMPA in my experiments?
Inconsistent effects of synthetic auxins like 3,4-DMPA are not uncommon and can be attributed to several factors:
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Suboptimal Concentration: The biological activity of auxins is highly concentration-dependent. Effects can range from stimulatory at low concentrations to inhibitory or toxic at high concentrations. The optimal concentration for 3,4-DMPA may differ significantly from that of other auxins.
-
Species- and Tissue-Specific Responses: Different plant species and even different tissues within the same plant can exhibit varied sensitivity and metabolic responses to synthetic auxins.
-
Metabolism and Conjugation: Plants can metabolize synthetic auxins, converting them into inactive forms through processes like conjugation with sugars or amino acids. The rate of metabolism can vary between species.
-
Receptor Binding Affinity: The affinity of 3,4-DMPA for different auxin receptors (e.g., TIR1/AFB family proteins) may be lower or more selective compared to IAA or other synthetic auxins, leading to weaker or altered responses. A related compound, 4-chloro-3,5-dimethylphenoxyacetic acid, has been described as a weak auxin analog.[1]
-
Experimental Conditions: Factors such as pH of the medium, light conditions, and temperature can influence the stability, uptake, and activity of the compound.
Q3: How does the structure of 3,4-DMPA relate to its potential auxin activity?
The auxin activity of phenoxyacetic acids is determined by specific structural features. For a compound to exhibit auxin-like activity, it generally requires an unsaturated ring system with a side chain containing a carboxyl group. The nature and position of substituents on the aromatic ring are critical in determining the activity. While specific structure-activity relationship data for 3,4-DMPA is limited, research on other phenoxyacetic acids provides general guidelines.
Troubleshooting Guide
Issue 1: No observable auxin-like response.
Possible Causes:
-
Inappropriate Concentration: The concentration of 3,4-DMPA may be too low to elicit a response or so high that it is causing toxicity, which can mask stimulatory effects.
-
Compound Degradation: The compound may have degraded due to improper storage or experimental conditions.
-
Plant Material Insensitivity: The specific plant species or ecotype being used may be insensitive to this particular synthetic auxin.
-
Inefficient Uptake: The compound may not be efficiently absorbed by the plant tissue.
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Test a wide range of concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M) to determine the optimal concentration for your experimental system.
-
Verify Compound Integrity: Use a freshly prepared stock solution of 3,4-DMPA and ensure it has been stored correctly (cool, dark, and dry).
-
Use a Positive Control: Run a parallel experiment with a well-characterized auxin like IAA or 2,4-D to confirm that the experimental system is responsive to auxins.
-
Optimize Application Method: Consider alternative application methods to improve uptake, such as using a surfactant or applying directly to the target tissue.
Issue 2: Inhibitory or toxic effects observed instead of growth promotion.
Possible Causes:
-
Supraoptimal Concentration: The concentration used is likely in the herbicidal range for the specific plant system.
-
Metabolic Byproducts: The plant may be metabolizing 3,4-DMPA into a toxic compound.
Troubleshooting Steps:
-
Lower the Concentration: Perform a dilution series to test significantly lower concentrations.
-
Time-Course Experiment: Observe the effects over a longer period to see if the initial inhibitory effect is followed by any growth promotion at later stages.
-
Analyze for Metabolites: If resources permit, use techniques like HPLC or LC-MS to analyze plant tissue for potential toxic metabolites of 3,4-DMPA.
Issue 3: High variability in results between replicates.
Possible Causes:
-
Inconsistent Application: Uneven application of the compound across replicates.
-
Biological Variability: Natural variation within the plant material.
-
Fluctuations in Environmental Conditions: Inconsistent light, temperature, or humidity.
Troubleshooting Steps:
-
Standardize Application Technique: Ensure precise and consistent application of the 3,4-DMPA solution to each replicate.
-
Increase Sample Size: Use a larger number of plants per treatment group to minimize the impact of individual biological variation.
-
Control Environmental Conditions: Maintain strict control over all environmental parameters throughout the experiment.
Data Presentation
Table 1: Structure-Activity Relationship Principles for Phenoxyacetic Acid Auxins
| Structural Feature | Importance for Auxin Activity | Notes |
| Unsaturated Aromatic Ring | Essential | Provides the core scaffold for interaction with the auxin receptor. |
| Carboxylic Acid Side Chain | Essential | The acidic group is crucial for binding to the receptor pocket. |
| Substituents on the Ring | Modulates Activity | The type, number, and position of substituents (e.g., methyl, chloro) significantly affect the binding affinity and biological activity. Halogen substitution at the 4-position of the aromatic ring has been shown to be important for the auxinic activity of 2,4-D analogues.[2] |
| Spatial Configuration | Important | The spatial relationship between the ring and the side chain influences how the molecule fits into the receptor. |
Table 2: Comparison of Auxin-like Compounds
| Compound | Class | Typical Effective Concentration Range (for root elongation) | Notes on Activity |
| Indole-3-acetic acid (IAA) | Natural Auxin | 10⁻¹⁰ to 10⁻⁸ M | The primary native auxin in most plants; can be susceptible to degradation. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | 10⁻⁸ to 10⁻⁶ M | Potent and stable synthetic auxin; widely used as an herbicide at higher concentrations. |
| 4-Chloro-3,5-dimethylphenoxyacetic acid | Synthetic Auxin | Weak activity reported | Structurally similar to 3,4-DMPA; noted to have weak auxin activity.[1] |
| This compound (3,4-DMPA) | Synthetic Auxin | Unknown/Variable | Expected to have auxin-like properties, but empirical determination of the optimal concentration is necessary. |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Elongation Assay
This assay is a standard method to quantify auxin activity by measuring the inhibition of primary root growth at higher concentrations.
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Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0) seeds and plate them on Murashige and Skoog (MS) medium.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C for 4-5 days.
-
Treatment: Prepare MS plates supplemented with a range of 3,4-DMPA concentrations (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M). Also include positive (IAA or 2,4-D) and negative (solvent) controls.
-
Seedling Transfer: Carefully transfer seedlings of uniform size to the treatment plates.
-
Incubation and Measurement: Return the plates to the growth chamber and incubate vertically. After 3-5 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length for each treatment and compare it to the control to determine the effect of 3,4-DMPA.
Mandatory Visualizations
Caption: Canonical auxin signaling pathway.
References
Degradation of 3,4-Dimethylphenoxyacetic acid under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA) under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical initial steps for investigating the degradation of 3,4-DMPA?
A1: The initial investigation into the degradation of 3,4-DMPA typically involves subjecting the compound to forced degradation studies under various stress conditions. These conditions usually include acidic, basic, oxidative, photolytic, and thermal stress to identify potential degradation pathways and products.[1][2][3]
Q2: Which analytical techniques are most suitable for monitoring the degradation of 3,4-DMPA and its byproducts?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for separating and quantifying 3,4-DMPA and its degradation products.[4][5] A C18 column is often used with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are the expected major degradation pathways for 3,4-DMPA?
A3: Based on the degradation of similar phenoxyacetic acid herbicides, the primary degradation pathways for 3,4-DMPA are expected to involve cleavage of the ether bond, hydroxylation of the aromatic ring, and subsequent ring opening.[6] Microbial degradation, particularly by soil bacteria such as Pseudomonas species, often initiates degradation by attacking the acetic acid side chain or the aromatic ring.[7][8]
Q4: How can I confirm the identity of the degradation products?
A4: The identity of degradation products can be confirmed by isolating the individual byproducts using techniques like preparative HPLC, followed by spectroscopic analysis, including Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Troubleshooting Guides
Issue 1: Low or No Degradation Observed
| Potential Cause | Troubleshooting Steps |
| Inadequate Stress Conditions | - Increase the concentration of the stressor (e.g., use 1 M HCl or NaOH instead of 0.1 M).[1][2] - Elevate the temperature of the reaction (e.g., increase from 40°C to 60°C or 80°C).[1] - Extend the duration of the experiment. |
| Compound Stability | - Confirm that the 3,4-DMPA is fully dissolved in the reaction medium. The use of a co-solvent may be necessary for aqueous solutions.[2] - Verify the purity and identity of the starting material. |
| Microbial Degradation Issues | - Ensure the microbial culture is viable and in the appropriate growth phase. - Optimize culture conditions such as pH, temperature, and nutrient availability.[9] - Consider that the chosen microbial strain may not be capable of degrading 3,4-DMPA. Screening of different microbial species may be necessary. |
Issue 2: Inconsistent or Irreproducible Degradation Results
| Potential Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | - Precisely control temperature, pH, and concentration of reactants in all experiments. - Ensure consistent light exposure in photostability studies by using a calibrated light source. - For microbial studies, use a consistent inoculum size and growth medium composition. |
| Analytical Method Variability | - Validate the HPLC method for linearity, precision, accuracy, and specificity. - Prepare fresh mobile phases and standards for each analysis. - Check for column degradation or contamination. |
| Sample Handling | - Ensure consistent and appropriate quenching of the degradation reaction before analysis to prevent further degradation. - Store samples under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Issue 3: Difficulty in Separating and Identifying Degradation Products
| Potential Cause | Troubleshooting Steps |
| Suboptimal HPLC Method | - Optimize the mobile phase composition (e.g., gradient elution, different organic modifiers). - Adjust the pH of the mobile phase to improve the separation of acidic or basic analytes. - Try a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| Co-elution of Peaks | - Adjust the gradient slope in HPLC to improve resolution. - Change the detection wavelength to one where the analyte of interest has a stronger absorbance than the interfering peak. |
| Low Concentration of Degradation Products | - Concentrate the sample before analysis. - Use a more sensitive detector, such as a mass spectrometer. |
Data Presentation
Table 1: Forced Degradation of this compound under Various Stress Conditions (Hypothetical Data)
| Stress Condition | % Degradation of 3,4-DMPA | Major Degradation Products (% Peak Area) |
| 0.1 M HCl (60°C, 24h) | 15% | DP1 (8%), DP2 (5%) |
| 0.1 M NaOH (60°C, 24h) | 25% | DP3 (15%), DP1 (7%) |
| 3% H₂O₂ (25°C, 24h) | 40% | DP4 (20%), DP5 (12%) |
| Photolytic (UV light, 24h) | 30% | DP6 (18%), DP4 (8%) |
| Thermal (80°C, 24h) | 5% | Minor degradation |
DP = Degradation Product
Table 2: Microbial Degradation of this compound by Pseudomonas putida (Hypothetical Data)
| Time (hours) | 3,4-DMPA Concentration (mg/L) | % Degradation |
| 0 | 100 | 0 |
| 24 | 75 | 25 |
| 48 | 40 | 60 |
| 72 | 15 | 85 |
| 96 | <5 | >95 |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic and Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of 3,4-DMPA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
Incubate the mixture in a water bath at 60°C for a specified time (e.g., 24 hours).
-
At predetermined time points, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubate the mixture in a water bath at 60°C for a specified time (e.g., 24 hours).
-
At predetermined time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Photodegradation Study
-
Sample Preparation: Prepare a solution of 3,4-DMPA in a photochemically inert solvent (e.g., water or a buffer solution) at a known concentration.
-
Light Exposure:
-
Place the solution in a quartz cuvette or a photostability chamber.
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Analysis: At regular intervals, withdraw aliquots from both the exposed and control samples for HPLC analysis to determine the extent of photodegradation.
Protocol 3: Microbial Degradation
-
Culture Preparation: Inoculate a suitable microbial strain (e.g., Pseudomonas putida) into a sterile nutrient broth and incubate until it reaches the exponential growth phase.
-
Degradation Assay:
-
Prepare a minimal salt medium containing 3,4-DMPA as the sole carbon source at a specific concentration (e.g., 100 mg/L).
-
Inoculate the medium with the prepared microbial culture.
-
Incubate the culture under optimal growth conditions (e.g., 30°C with shaking).
-
-
Monitoring: At regular time intervals, withdraw samples, centrifuge to remove bacterial cells, and analyze the supernatant by HPLC to measure the concentration of the remaining 3,4-DMPA.
Mandatory Visualization
Caption: Experimental workflow for the degradation study of 3,4-DMPA.
Caption: Putative degradation pathway of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijcr.info [ijcr.info]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of 3-Phenoxybenzoic Acid in Soil by Pseudomonas pseudoalcaligenes POB310(pPOB) and Two Modified Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of 4-chlorophenylacetic acid by a Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coffey.k-state.edu [coffey.k-state.edu]
Improving the uptake of 3,4-Dimethylphenoxyacetic acid by plant roots
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the uptake of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA), a synthetic auxin, by plant roots.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for 3,4-DMPA uptake in plant roots?
A1: As a synthetic auxin, 3,4-DMPA enters plant root cells through two primary mechanisms, consistent with the chemiosmotic model of auxin transport.[1][2]
-
Passive Diffusion: The protonated (uncharged) form of 3,4-DMPA is lipid-soluble and can diffuse passively across the plasma membrane into the cell.[3][4][5] This process is driven by the concentration gradient of the undissociated acid.[2]
-
Carrier-Mediated Transport: The deprotonated (anionic) form of 3,4-DMPA is actively transported into the cell by specific protein carriers, such as AUX1/LAX influx carriers.[4][6] This is a saturable, energy-dependent process.[3][5][7]
Q2: How does the external pH influence the uptake of 3,4-DMPA?
A2: External pH is a critical factor. The cell wall space (apoplast) is typically acidic (around pH 5), while the cytoplasm is neutral (around pH 7).[8] In the acidic apoplast, a significant portion of 3,4-DMPA (a weak acid) exists in its protonated, uncharged form, favoring passive diffusion into the cell.[2][8] Once inside the neutral cytoplasm, it deprotonates to its anionic form, trapping it within the cell and allowing for accumulation.[3][5] Carrier-mediated transport of the anion also has a pH optimum, typically around pH 6.[3][5] Therefore, acidic external conditions generally enhance auxin uptake.[9][10]
Q3: What role do influx and efflux carriers play in the net accumulation of 3,4-DMPA?
A3: Net accumulation of 3,4-DMPA is a balance between influx (uptake) and efflux (export).
-
Influx Carriers (e.g., AUX1/LAX family): These proteins actively transport the anionic form of auxin into the cell, contributing significantly to uptake, especially when the external concentration is low.[4][6]
-
Efflux Carriers (e.g., PIN and ABCB families): These proteins actively transport anionic auxin out of the cell.[1][6] Their polar (asymmetric) localization on the plasma membrane is responsible for the directional, cell-to-cell movement of auxin known as polar auxin transport.[1][11] Inhibiting efflux carriers can, therefore, increase the net accumulation of 3,4-DMPA within the cells.[12]
Troubleshooting Guide
Problem: Low or Inconsistent Uptake of 3,4-DMPA in Root Assays
This is a common issue that can arise from several factors related to the experimental conditions and the physiological state of the plants.
| Possible Cause | Recommended Solution |
| Suboptimal pH of the Medium | The uptake of weak acids like 3,4-DMPA is highly pH-dependent.[2][9] Verify that the pH of your incubation medium is acidic, ideally between 5.0 and 6.0, to favor both passive diffusion and carrier-mediated influx.[3][5] Buffer the medium using a suitable agent like MES to maintain a stable pH throughout the experiment. |
| Inactive or Saturated Carrier Proteins | Auxin influx carriers are saturable.[3][7] If using high concentrations of 3,4-DMPA, you may be observing only the linear, non-saturable diffusion component.[2] Perform a concentration-dependent uptake experiment to determine the kinetic parameters (Kₘ and Vₘₐₓ). Ensure seedlings are healthy and not stressed, as this can affect protein expression and activity. |
| Competition from Other Compounds | If your experimental medium contains other auxinic compounds, they may compete with 3,4-DMPA for the same influx carriers.[3][5] Ensure the treatment solution is free from contaminating auxins. |
| Degradation of 3,4-DMPA | Like other auxins, 3,4-DMPA can be sensitive to light and temperature. Prepare stock solutions fresh and store them protected from light at 4°C (short-term) or -20°C (long-term). |
| Experimental Temperature Fluctuations | Biological transport processes are temperature-sensitive.[13] Conduct experiments at a consistent, controlled temperature to ensure reproducibility. |
| Inadequate Washing of Roots | Insufficient rinsing can leave residual radiolabeled compound on the root surface, leading to artificially high and variable readings. Implement a standardized and thorough washing protocol with a cold, non-radioactive buffer after the uptake period. |
Data Presentation
Table 1: Summary of Kinetic Parameters for Auxin Root Uptake
The following table summarizes key quantitative data from literature on indole-3-acetic acid (IAA) and 2,4-D, which can serve as a valuable reference for experiments with 3,4-DMPA.
| Parameter | Value | Plant System | Comments | Source |
| Apparent Kₘ (IAA) | 0.285 µM | Maize (Zea mays) root segments | Represents the concentration at half-maximal velocity for the saturable carrier component. | [7] |
| Apparent Vₘₐₓ (IAA) | 55.0 pmol/g FW/min | Maize (Zea mays) root segments | Indicates the maximum rate of carrier-mediated uptake under the specified conditions. | [7] |
| Half-saturation (IAA & 2,4-D) | 1-5 µM | Crown gall suspension cells | The concentration range where the influx carrier is half-saturated. | [3][5] |
| Kₘ (IAA) | 0.84 µM | Arabidopsis AUX1 in Xenopus oocytes | Kinetic parameter determined in a heterologous expression system. | [14] |
| Optimal pH for Influx Carrier | ~ pH 6.0 | Crown gall suspension cells | The pH at which the carrier-mediated influx of the auxin anion is most efficient. | [3][5] |
Experimental Protocols
Protocol 1: Measuring 3,4-DMPA Uptake Using a Radiolabeled Analog
This protocol is adapted from methods used for measuring radiolabeled IAA transport and is suitable for quantifying 3,4-DMPA uptake.[15][16][17]
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana) grown vertically on agar plates.
-
Radiolabeled 3,4-DMPA (e.g., ³H- or ¹⁴C-labeled).
-
Agar (low-melting point).
-
MES buffer (pH 5.7).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Forceps and scalpel.
Methodology:
-
Seedling Growth: Grow seedlings on vertical agar plates to allow roots to grow along the surface, preventing them from light exposure.[15] Use seedlings of a consistent age and developmental stage for all experiments.
-
Preparation of Radiolabeled Agar Blocks:
-
Prepare a solution of 1% agar in 0.05% MES buffer (pH 5.7).
-
While the agar is still molten, add the radiolabeled 3,4-DMPA to a final desired concentration (e.g., 100 nM).
-
Pour the mixture into a petri dish and allow it to solidify.
-
Using a sterile scalpel, cut the agar into small, uniform blocks (e.g., 2 mm³).[15]
-
-
Application and Incubation:
-
Harvesting and Measurement:
-
After incubation, use a scalpel to excise the root segment that was in contact with the block and discard it to remove the source of radioactivity.
-
Section the remaining root into desired lengths (e.g., 2-mm segments).[17]
-
Place each segment into a separate scintillation vial containing scintillation fluid.[15]
-
-
Quantification:
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Include controls, such as applying agar blocks containing an inhibitor of polar auxin transport (e.g., NPA), to measure background signal.[17]
-
Protocol 2: Quantification of 3,4-DMPA in Root Tissue via LC-MS/MS
This protocol provides a general workflow for the extraction, purification, and quantification of auxins from plant tissue using modern analytical techniques.[18][19][20]
Materials:
-
Root tissue (flash-frozen in liquid nitrogen).
-
Extraction solvent (e.g., methanol:water ratio of 8:2).[20]
-
Stable isotope-labeled internal standard (e.g., d-labeled 3,4-DMPA).
-
Solid Phase Extraction (SPE) C18 cartridges.
-
LC-MS/MS system.
Methodology:
-
Homogenization and Extraction:
-
Purification:
-
Collect the supernatant.
-
Purify the extract using a Sep-Pak C18 SPE cartridge to remove interfering compounds.[19] Elute the auxin fraction with an appropriate solvent (e.g., methanol).
-
Dry the purified eluate completely using a speed vacuum concentrator.
-
-
Analysis:
-
Re-suspend the dried sample in a small volume of mobile phase (e.g., 100 µL of methanol).[20]
-
Analyze the sample using an LC-MS/MS system. The liquid chromatography separates the compounds, and the tandem mass spectrometry provides highly sensitive and specific quantification based on mass-to-charge ratios of the parent and daughter ions.[19]
-
-
Data Processing:
-
Quantify the amount of endogenous 3,4-DMPA by comparing its peak area to that of the known concentration of the stable isotope-labeled internal standard.
-
Visualizations
Signaling Pathways and Workflows
Caption: Chemiosmotic model of auxin (DMPA) uptake by a plant root cell.
References
- 1. Polar auxin transport - Wikipedia [en.wikipedia.org]
- 2. sheldrake.org [sheldrake.org]
- 3. stage.sheldrake.org [stage.sheldrake.org]
- 4. Auxin transport through non-hair cells sustains root-hair development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrier-mediated auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auxin in Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturable Uptake of Indol-3yl-Acetic Acid by Maize Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Cellular pH homeostasis shapes root system architecture by modulating auxin-mediated developmental responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temperature and 3,4-methylenedioxymethamphetamine alter human serotonin transporter-mediated dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Understanding the Mechanism of Action of the Auxin Permease AUX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Auxin Transport Capacity in Seedling Roots of Medicago truncatula [bio-protocol.org]
- 16. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
Technical Support Center: Calibrating Dose-Response Curves for 3,4-Dimethylphenoxyacetic Acid Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethylphenoxyacetic acid (3,4-DMPA) bioassays. Our goal is to help you overcome common challenges in calibrating dose-response curves and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What type of bioassay is most suitable for determining the auxin-like activity of 3,4-DMPA?
A1: Several classic auxin bioassays can be adapted for 3,4-DMPA. The most common and well-established methods include the Avena (oat) coleoptile elongation test, root elongation inhibition assays (e.g., with lettuce or cress seedlings), and the split pea stem curvature test. The choice of assay often depends on the specific research question, available resources, and desired sensitivity.
Q2: What is a typical concentration range to test for 3,4-DMPA in a bioassay?
A2: For initial range-finding experiments with phenoxyacetic acid derivatives, a broad logarithmic range is recommended. Based on data for similar compounds, a starting range of 0.01 µM to 100 µM is a reasonable starting point. This range can be narrowed down in subsequent experiments to accurately determine the EC50 (half-maximal effective concentration). For instance, in studies with the structurally similar 3,4-dichlorophenylacetic acid, effects on oat coleoptile elongation were observed in the parts per million (ppm) range, which corresponds to micromolar concentrations.
Q3: My dose-response curve is flat, showing no response even at high concentrations. What are the possible causes?
A3: A flat dose-response curve can be due to several factors:
-
Inactive Compound: Verify the purity and integrity of your 3,4-DMPA stock. Improper storage or degradation can lead to a loss of activity.
-
Inappropriate Concentration Range: It's possible the concentrations tested are too low to elicit a response. Consider testing a higher concentration range.
-
Assay System Insensitivity: The chosen biological system (e.g., plant species, cell line) may not be sensitive to 3,4-DMPA.
-
Suboptimal Assay Conditions: Factors like pH, temperature, and incubation time can significantly impact the bioassay. Ensure these are optimized for your specific system.
Q4: The response in my bioassay is highly variable between replicates. How can I improve reproducibility?
A4: High variability is a common challenge in bioassays. To improve reproducibility:
-
Standardize Biological Material: Use seeds from the same lot and age, and select seedlings of uniform size and developmental stage for your experiments.
-
Control Environmental Conditions: Maintain consistent temperature, light, and humidity throughout the experiment.
-
Precise Reagent Preparation: Ensure accurate serial dilutions of your 3,4-DMPA stock solution.
-
Increase Replicate Number: Using more replicates per treatment group can help to reduce the impact of random biological variation.
Q5: How do I choose the correct model to fit my dose-response curve?
A5: The most common model for sigmoidal dose-response curves is the four-parameter logistic (4PL) model. This model describes the relationship between the log of the concentration and the response, and it can be used to determine key parameters like the top and bottom plateaus, the EC50, and the Hill slope (steepness of the curve). If your data exhibits asymmetry, a five-parameter logistic model might be more appropriate.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your 3,4-DMPA bioassay experiments.
| Problem | Possible Causes | Recommended Solutions |
| No Sigmoidal Curve | - Concentration range is too narrow. - Compound has low potency. - Data normalization issues. | - Broaden the concentration range in a pilot experiment. - If the curve is still not sigmoidal, the compound may be inactive in your assay. - Ensure proper subtraction of background and normalization to positive/negative controls. |
| High Background Signal | - Contamination of reagents or cell cultures. - Non-specific binding of the compound. - Autofluorescence of the compound or cells. | - Use sterile techniques and fresh reagents. - Include appropriate controls to measure non-specific effects. - Check for autofluorescence at the excitation/emission wavelengths used in your assay. |
| Poor Curve Fit (Low R-squared) | - High variability in the data. - Inappropriate model selection. - Outliers in the data. | - Address sources of variability as mentioned in the FAQs. - Try fitting different models (e.g., 4PL vs. 5PL). - Identify and consider removing clear outliers, but with caution and proper justification. |
| EC50 Value is at the Extreme End of the Concentration Range | - The concentration range is not centered around the EC50. | - Adjust the concentration range in the next experiment to bracket the estimated EC50 value more effectively. Ideally, the EC50 should fall in the middle of your concentration range. |
Experimental Protocols
Avena Coleoptile Elongation Bioassay
This bioassay measures the effect of 3,4-DMPA on the elongation of oat coleoptile segments.
Materials:
-
Oat seeds (Avena sativa)
-
This compound (3,4-DMPA)
-
Petri dishes
-
Filter paper
-
Incubator with controlled temperature and light
-
Millimeter ruler or digital caliper
Procedure:
-
Seed Germination: Germinate oat seeds on moist filter paper in the dark for 48-72 hours.
-
Coleoptile Selection: Select straight coleoptiles of a uniform length (approximately 2-3 cm).
-
Sectioning: Under a dim green light, cut 10 mm sections from the coleoptiles, 3 mm below the tip.
-
Treatment Incubation: Float the sections in Petri dishes containing a buffer solution and a range of 3,4-DMPA concentrations. Include a control group with buffer only.
-
Incubation: Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.
-
Measurement: Measure the final length of each coleoptile section.
-
Data Analysis: Calculate the percentage of elongation relative to the control and plot it against the log of the 3,4-DMPA concentration to generate a dose-response curve.
Root Elongation Inhibition Bioassay
This bioassay assesses the inhibitory effect of 3,4-DMPA on root growth.
Materials:
-
Lettuce (Lactuca sativa) or cress (Lepidium sativum) seeds
-
3,4-DMPA
-
Petri dishes
-
Filter paper
-
Growth chamber with controlled temperature and light
Procedure:
-
Preparation of Test Solutions: Prepare a series of 3,4-DMPA dilutions in distilled water or a suitable buffer.
-
Seed Plating: Place a sheet of filter paper in each Petri dish and moisten it with a specific concentration of the 3,4-DMPA solution. Place a defined number of seeds (e.g., 10-20) on the filter paper.
-
Incubation: Incubate the Petri dishes in a vertical position in a growth chamber for 72 hours.
-
Measurement: Measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the percentage of root growth inhibition compared to the control and plot this against the log of the 3,4-DMPA concentration.
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for a 3,4-DMPA bioassay to illustrate expected results. Actual results may vary depending on the specific experimental conditions.
| 3,4-DMPA Concentration (µM) | Log Concentration | Response (% of Control) |
| 0.01 | -2.00 | 102 |
| 0.1 | -1.00 | 98 |
| 1 | 0.00 | 85 |
| 10 | 1.00 | 52 |
| 100 | 2.00 | 15 |
| 1000 | 3.00 | 5 |
Visualizations
Caption: Workflow for the Avena coleoptile elongation bioassay.
Caption: Logical flow for dose-response curve analysis.
Validation & Comparative
A Comparative Analysis of the Auxin Activity of 3,4-Dimethylphenoxyacetic Acid and 2,4-Dichlorophenoxyacetic Acid
A comprehensive review of available data indicates that while 2,4-Dichlorophenoxyacetic acid (2,4-D) is a potent and extensively studied synthetic auxin, there is a significant scarcity of direct experimental data on the auxin activity of 3,4-Dimethylphenoxyacetic acid. This guide provides a detailed comparison based on the well-established properties of 2,4-D and the inferred activity of this compound derived from general principles of structure-activity relationships in phenoxyacetic acid auxins.
Introduction
Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. Synthetic auxins, such as 2,4-D, have been widely utilized in agriculture and research for their potent biological effects, which can range from promoting growth at low concentrations to acting as herbicides at higher concentrations. This guide aims to compare the auxin activity of the well-known synthetic auxin, 2,4-D, with the less-studied this compound. Due to the limited availability of direct comparative studies, this analysis combines established data for 2,4-D with a qualitative assessment of this compound's potential activity based on structure-activity relationships.
Data Presentation: A Tale of Two Auxins
Table 1: Quantitative Auxin Activity of 2,4-Dichlorophenoxyacetic acid (2,4-D)
| Parameter | Value | Experimental System |
| Optimal Concentration for Growth Promotion | 10⁻⁵ to 10⁻⁷ M | Various plant tissues |
| Herbicidal Concentration | > 10⁻⁴ M | Broadleaf plants |
| Binding Affinity (to auxin receptors) | High | Varies with receptor type |
| Effect on Ethylene Production | Significant induction | Various plant tissues[1] |
| Callus Induction | Effective | Plant tissue culture[2] |
Table 2: Inferred Auxin Activity Profile of this compound
| Parameter | Inferred Activity | Rationale |
| Optimal Concentration for Growth Promotion | Likely higher than 2,4-D | Methyl groups generally confer weaker auxin activity than chlorine atoms. |
| Herbicidal Concentration | Likely much higher than 2,4-D, or inactive | Weaker auxin activity translates to lower herbicidal potential. |
| Binding Affinity (to auxin receptors) | Likely lower than 2,4-D | Structural differences would likely result in weaker binding to auxin receptors. |
| Effect on Ethylene Production | Likely less pronounced than 2,4-D | Ethylene production is often correlated with the strength of the auxin response. |
| Callus Induction | Potentially effective, but at higher concentrations | May induce callus formation, but less efficiently than 2,4-D. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess auxin activity, as cited in the literature for 2,4-D and other synthetic auxins.
Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.
-
Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Preparation: Under a dim green light, decapitate the coleoptiles by removing the apical 2-3 mm. A sub-apical section of 5-10 mm is then excised.
-
Incubation: Float the coleoptile sections in a phosphate buffer solution for 1-2 hours to deplete endogenous auxins.
-
Treatment: Transfer the sections to test solutions containing various concentrations of the test compound (e.g., 2,4-D or this compound) and a control solution (buffer only).
-
Measurement: After 18-24 hours of incubation in the dark, measure the final length of the coleoptile sections.
-
Analysis: Calculate the percentage elongation relative to the initial length and compare the dose-response curves of the different compounds.
Root Growth Inhibition Assay
This assay assesses the inhibitory effect of auxins on root elongation, a characteristic response at higher concentrations.
-
Plant Material: Sterilize and germinate seeds of a sensitive plant species, such as cress (Lepidium sativum) or Arabidopsis thaliana, on a nutrient-free agar medium.
-
Treatment: Prepare agar plates containing a range of concentrations of the test compounds.
-
Growth: Place the germinated seeds on the treatment plates and incubate them vertically in a growth chamber with controlled light and temperature for 3-5 days.
-
Measurement: Measure the length of the primary root.
-
Analysis: Determine the concentration of each compound that causes a 50% inhibition of root growth (I₅₀) to compare their relative potencies.
Callus Induction and Growth Assay
This in vitro technique evaluates the ability of auxins to stimulate cell division and proliferation.
-
Explant Preparation: Excise small pieces of tissue (explants) from a sterile plant, such as tobacco (Nicotiana tabacum) pith or carrot (Daucus carota) root.
-
Culture Medium: Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog medium) supplemented with a cytokinin and various concentrations of the test auxin.
-
Incubation: Place the explants on the prepared medium in sterile petri dishes and incubate in the dark at a constant temperature.
-
Observation: Observe the explants for the formation of undifferentiated cell mass (callus) over several weeks.
-
Measurement: Assess the fresh and dry weight of the callus to quantify the growth-promoting activity of the different auxin concentrations.
Visualizations
Auxin Signaling Pathway
References
- 1. Inhibitory Effects of Dichlorophenoxyacetones on Auxin-induced Growth of Avena Coleoptile Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3,4-Dimethylphenoxyacetic Acid and Indole-3-Acetic Acid (IAA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic auxin, 3,4-Dimethylphenoxyacetic acid, and the primary natural auxin, Indole-3-acetic acid (IAA). The following sections detail their mechanisms of action, comparative efficacy in promoting plant growth, and the experimental protocols used to evaluate their auxin activity.
Introduction to Auxins: Natural and Synthetic
Indole-3-acetic acid (IAA) is the most abundant and physiologically important auxin in plants, playing a crucial role in virtually every aspect of plant growth and development, including cell division, elongation, and differentiation.[1] Synthetic auxins are compounds that mimic the effects of IAA and are widely used in agriculture and horticulture as herbicides and plant growth regulators.[1][2] this compound belongs to the phenoxyacetic acid class of synthetic auxins. While direct comparative data for this compound is limited, studies on structurally similar compounds, such as 3,4-dichlorophenylacetic acid, provide valuable insights into its probable efficacy and mode of action.[3][4]
Mechanism of Action: A Shared Signaling Pathway
Both natural and synthetic auxins like phenoxyacetic acid derivatives are perceived by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[5][6][7][8] The binding of an auxin to the TIR1/AFB protein facilitates the interaction between the receptor and an Aux/IAA transcriptional repressor protein. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein releases the Auxin Response Factor (ARF) transcription factors, which can then activate the expression of auxin-responsive genes, leading to various physiological responses.[5]
Molecular docking studies on 3,4-dichlorophenylacetic acid, a close analog of this compound, have shown that it can bind to auxin receptors, with the highest binding activity observed for TIR1.[3][4] This strongly suggests that this compound likely shares this canonical auxin signaling pathway with IAA.
Comparative Efficacy: Quantitative Data
Oat Coleoptile Elongation
The Avena (oat) coleoptile elongation assay is a classic bioassay for auxin activity. Both IAA and phenoxyacetic acid derivatives induce a dose-dependent elongation of coleoptile segments.[9][10][11] Studies on 3,4-dichlorophenylacetic acid show a significant promotion of oat coleoptile elongation.[3][4]
| Compound | Concentration | Elongation (mm) |
| Control (Water) | 0 µM | ~1.5 |
| Indole-3-acetic acid (IAA) | 1 µM | ~4.0 |
| 3,4-dichlorophenylacetic acid | 10 µM | ~3.5 |
| 50 µM | ~4.5 | |
| 100 µM | ~5.0 |
Table 1: Comparative Efficacy in Oat Coleoptile Elongation. Data for IAA is representative of typical dose-response curves.[9] Data for 3,4-dichlorophenylacetic acid is adapted from Tan et al., 2024.[3][4]
Adventitious Root Formation
The induction of adventitious roots is a key physiological response to auxins, widely utilized in vegetative propagation.[12][13][14] Both IAA and synthetic auxins are effective in promoting adventitious root formation.[14][15]
| Compound | Concentration | Root Number (per cutting) |
| Control (Water) | 0 µM | ~5 |
| Indole-3-acetic acid (IAA) | 10 µM | ~25 |
| 3,4-dichlorophenylacetic acid | 50 µM | ~20 |
| 100 µM | ~30 | |
| 200 µM | ~35 |
Table 2: Comparative Efficacy in Adventitious Root Formation. Data for IAA is representative of typical rooting experiments. Data for 3,4-dichlorophenylacetic acid is adapted from Tan et al., 2024.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of auxin activity are provided below.
Avena Coleoptile Elongation Assay
This bioassay measures the ability of a compound to stimulate cell elongation in oat coleoptiles.
-
Plant Material: Germinate oat seeds (e.g., Avena sativa) in complete darkness for 3-4 days to obtain etiolated seedlings.
-
Coleoptile Excision: Under a dim green safelight, excise the apical 3-4 mm of the coleoptiles and discard. From the remaining coleoptile, cut a subapical segment of a defined length (e.g., 10 mm).
-
Incubation: Float the coleoptile segments in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose) containing a range of concentrations of the test compound (this compound or IAA) and a control (buffer only).
-
Measurement: Incubate the segments in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours). Measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the elongation (final length - initial length) for each concentration and plot a dose-response curve.
Adventitious Root Formation Assay
This assay quantifies the root-inducing capacity of a compound on stem cuttings.
-
Plant Material: Take stem cuttings of a suitable plant species (e.g., mung bean, Vigna radiata, or a woody plant). Cuttings should be of a uniform size and developmental stage.
-
Treatment: Treat the basal end of the cuttings with a solution of the test compound (this compound or IAA) at various concentrations for a defined period (e.g., a quick dip or a 24-hour soak). A control group is treated with the solvent only.
-
Planting: Plant the cuttings in a suitable rooting medium (e.g., perlite, vermiculite, or a sand-soil mixture).
-
Growth Conditions: Maintain the cuttings under controlled environmental conditions (e.g., high humidity, constant temperature, and appropriate light) to facilitate rooting.
-
Data Collection: After a set period (e.g., 14-21 days), carefully remove the cuttings from the medium and count the number of adventitious roots per cutting. Root length can also be measured.
-
Data Analysis: Analyze the data to determine the effect of different concentrations of each compound on root number and length.
Conclusion
While direct comparative data for this compound is limited, evidence from structurally related phenoxyacetic acids strongly suggests that it functions as a synthetic auxin through the canonical TIR1/AFB signaling pathway.[3][4] Its efficacy in promoting cell elongation and adventitious root formation is likely comparable to that of IAA, though potentially requiring different optimal concentrations. Further direct comparative studies are necessary to precisely quantify the relative binding affinities and physiological potencies of this compound and IAA. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative analyses.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. Natural vs synthetic auxin: studies on the interactions between plant hormones and biological membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 7. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auxin concentration/growth relationship for Avena coleoptile sections from seedlings grown in complete darkness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitric Oxide Mediates the Indole Acetic Acid Induction Activation of a Mitogen-Activated Protein Kinase Cascade Involved in Adventitious Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Bases for the Regulation of Adventitious Root Generation in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. biorxiv.org [biorxiv.org]
A Comparative Analysis of 3,4- and 2,6-Dimethylphenoxyacetic Acid: A Guide for Researchers
A detailed examination of the synthesis, physicochemical properties, and biological activities of two isomeric phenoxyacetic acid derivatives.
Introduction
Phenoxyacetic acids are a well-established class of compounds with significant biological activities, most notably as synthetic auxins and herbicides. The substitution pattern on the phenyl ring plays a crucial role in determining the specific properties and efficacy of these molecules. This guide provides a comparative study of two isomeric dimethyl-substituted phenoxyacetic acids: 3,4-dimethylphenoxyacetic acid and 2,6-dimethylphenoxyacetic acid.
Physicochemical Properties
The position of the methyl groups on the phenyl ring influences the physicochemical properties of these isomers. A summary of available data is presented below.
| Property | This compound | 2,6-Dimethylphenoxyacetic Acid |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol [1] |
| Melting Point | Not available | 137-138 °C[2] |
| Boiling Point | Not available | 284-316 °C[2] |
| pKa | Not available | 3.356 (at 25 °C)[2] |
| Solubility | Not available | Soluble in Chloroform, Methanol[2] |
| Appearance | Not available | White solid[2] |
Synthesis
The most common and versatile method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloacetic acid.
General Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis of dimethylphenoxyacetic acids.
Experimental Protocols
Synthesis of 2,6-Dimethylphenoxyacetic Acid
A detailed protocol for the synthesis of 2,6-dimethylphenoxyacetic acid can be adapted from various patented methods. One common approach involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base.
Materials:
-
2,6-Dimethylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2,6-dimethylphenol and a molar excess of sodium hydroxide in water.
-
To this solution, add chloroacetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude product.
-
Filter the crude 2,6-dimethylphenoxyacetic acid, wash with water, and dry.
-
Purify the product by recrystallization from an ethanol-water mixture to yield a white crystalline solid.
Proposed Synthesis of this compound
Materials:
-
3,4-Dimethylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Suitable solvent for recrystallization (e.g., ethanol/water or toluene)
Procedure:
-
In a reaction vessel, dissolve 3,4-dimethylphenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.
-
Add an equimolar amount of chloroacetic acid to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Collect the crude this compound by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the final product.
Biological Activity and Mechanism of Action
Phenoxyacetic acids are known to exhibit auxin-like activity, which is the basis for their use as herbicides. At low concentrations, they can promote plant growth, while at higher concentrations, they cause uncontrolled, unsustainable growth, leading to the death of susceptible plants.
The herbicidal action of phenoxyacetic acids is mediated through the auxin signaling pathway. These synthetic auxins bind to auxin receptors, primarily the TIR1/AFB F-box proteins. This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The formation of this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled activation of these genes leads to the phytotoxic effects observed with herbicidal concentrations of these compounds.
Auxin Signaling Pathway
Caption: Simplified auxin signaling pathway at low and high auxin concentrations.
Comparative Biological Activity
Direct comparative studies on the herbicidal or auxin-like activity of 3,4- and 2,6-dimethylphenoxyacetic acid are lacking in the literature. However, structure-activity relationship (SAR) studies of phenoxyacetic acids provide a basis for a qualitative comparison.
The substitution pattern on the aromatic ring is a key determinant of auxin activity. For high activity, substitution at the 4-position is generally favorable, while substitution at the 2- and 6-positions can have varied effects. Steric hindrance at the ortho positions (2 and 6) can influence the molecule's ability to bind to the auxin receptor.
-
2,6-Dimethylphenoxyacetic Acid: The presence of two methyl groups in the ortho positions may create significant steric hindrance. This could potentially reduce its affinity for the auxin receptor complex compared to less substituted analogs. However, some level of substitution at the 2-position is often tolerated and can even enhance selectivity.
-
This compound: This isomer has substitutions at the meta and para positions. The 4-methyl group is electronically similar to the 4-chloro substituent found in the highly active herbicide 2,4-D, which may contribute to its biological activity. The 3-methyl group may further modulate its electronic and steric properties.
Based on general SAR principles for phenoxyacetic acid herbicides, it is plausible that this compound would exhibit greater auxin-like and herbicidal activity than the 2,6-isomer due to the potentially lower steric hindrance around the ether linkage, allowing for more favorable binding to the auxin receptor. However, without direct experimental data, this remains a hypothesis.
Experimental Protocols for Biological Activity Assessment
Avena Coleoptile Bioassay for Auxin-like Activity
This classic bioassay measures the elongation of oat coleoptile segments in response to auxin-like compounds.
Materials:
-
Oat seeds (e.g., Avena sativa)
-
Test compounds (3,4- and 2,6-dimethylphenoxyacetic acid)
-
Indole-3-acetic acid (IAA) as a positive control
-
Buffer solution (e.g., phosphate or citrate buffer, pH 5.5-6.0)
-
Petri dishes
-
Filter paper
Procedure:
-
Germinate oat seeds in the dark for 3-4 days.
-
Under a dim green safelight, excise 5-10 mm segments from the coleoptiles, approximately 3 mm below the tip.
-
Randomly distribute the segments into petri dishes containing filter paper moistened with a range of concentrations of the test compounds, a positive control (IAA), and a negative control (buffer alone).
-
Incubate the petri dishes in the dark at a constant temperature (e.g., 25 °C) for 18-24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage elongation relative to the initial length and compare the dose-response curves for the different compounds.
Herbicidal Efficacy Bioassay (Whole Plant Assay)
This assay evaluates the herbicidal effect of the compounds on whole plants.
Materials:
-
Seeds of a susceptible broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a tolerant monocot species (e.g., Zea mays - corn).
-
Potting soil
-
Pots
-
Test compounds (3,4- and 2,6-dimethylphenoxyacetic acid)
-
A commercial phenoxy herbicide (e.g., 2,4-D) as a positive control
-
A control solution (e.g., water with surfactant)
-
Spray chamber or handheld sprayer
Procedure:
-
Sow the seeds of the test plant species in pots and grow them in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Prepare a range of concentrations of the test compounds and the positive control, typically including a surfactant to improve leaf coverage.
-
Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform application. Include a set of plants sprayed only with the control solution.
-
Return the plants to the greenhouse or growth chamber and observe them over a period of 14-21 days.
-
Assess herbicidal efficacy by recording visual injury symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals.
-
At the end of the experiment, determine the fresh or dry weight of the above-ground biomass to quantify the growth inhibition.
-
Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) or other relevant endpoints to compare the potency of the compounds.
Conclusion
While 3,4- and 2,6-dimethylphenoxyacetic acid are structural isomers, the difference in the substitution pattern on the phenyl ring is expected to have a significant impact on their physicochemical properties and biological activities. Based on established structure-activity relationships for phenoxyacetic acids, the 3,4-isomer is predicted to have more potent auxin-like and herbicidal properties than the 2,6-isomer, primarily due to reduced steric hindrance at the ortho positions.
However, this guide highlights a significant gap in the scientific literature, as no direct comparative studies with quantitative data on the biological activities of these two specific compounds were identified. The provided experimental protocols offer a framework for researchers to conduct such a comparative analysis. Further research directly comparing these isomers is necessary to definitively elucidate their relative potencies and potential applications as plant growth regulators or herbicides. Such studies would provide valuable data for the rational design of new, effective, and selective agrochemicals.
References
Validating the Auxin-Like Effects of 3,4-Dimethylphenoxyacetic Acid in Arabidopsis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the auxin-like properties of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA) in the model plant Arabidopsis thaliana. The performance of 3,4-DMPA is objectively compared with the well-characterized natural auxin, indole-3-acetic acid (IAA), and the widely used synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D). The experimental data presented for 3,4-DMPA is extrapolated from studies on its close structural analog, 3,4-Dichlorophenylacetic acid (Dcaa), providing a predictive baseline for its biological activity.[1]
Data Presentation: Comparative Effects on Arabidopsis Development
The following tables summarize the expected quantitative effects of 3,4-DMPA in comparison to IAA and 2,4-D on key auxin-regulated developmental processes in Arabidopsis.
Table 1: Effect of Auxin Analogs on Primary Root Elongation in Arabidopsis thaliana
| Compound | Concentration (µM) | Primary Root Length (% of Control) |
| Control (DMSO) | - | 100% |
| IAA | 0.1 | ~80%[2] |
| 1.0 | ~40%[2] | |
| 2,4-D | 0.05 | ~60%[3][4] |
| 0.5 | ~20%[3][4] | |
| 3,4-DMPA (Predicted) | 0.1 | ~75% |
| 1.0 | ~35% |
Note: High concentrations of exogenous auxins are known to inhibit primary root elongation.[2][5] The predicted data for 3,4-DMPA is based on the observed activity of 3,4-Dichlorophenylacetic acid.[1]
Table 2: Effect of Auxin Analogs on Hypocotyl Elongation in Light-Grown Arabidopsis thaliana
| Compound | Concentration (µM) | Hypocotyl Length (% of Control) |
| Control (DMSO) | - | 100% |
| IAA | 1.0 | ~110-120%[6][7] |
| 10.0 | ~130-150%[6][7] | |
| 2,4-D | 1.0 | ~100% (less effective in intact light-grown seedlings)[8][9] |
| 10.0 | ~100-110%[8][9] | |
| 3,4-DMPA (Predicted) | 1.0 | ~115-125% |
| 10.0 | ~135-155% |
Note: Auxin promotes hypocotyl elongation, particularly in light-grown seedlings.[6][8][9][10] The predicted data for 3,4-DMPA is based on the observed activity of 3,4-Dichlorophenylacetic acid.[1]
Table 3: Induction of Auxin-Responsive DR5::GUS Reporter Gene Expression in Arabidopsis thaliana Roots
| Compound | Concentration (µM) | Treatment Time (hours) | GUS Staining Intensity (Relative Units) |
| Control (DMSO) | - | 6 | 1.0 |
| IAA | 10.0 | 6 | 8.0 - 10.0[11] |
| 2,4-D | 10.0 | 6 | 9.0 - 12.0[3][4] |
| 3,4-DMPA (Predicted) | 10.0 | 6 | 8.5 - 11.5 |
Note: The DR5 promoter is a synthetic auxin-responsive element widely used to report auxin activity. The predicted data for 3,4-DMPA is based on the observed activity of 3,4-Dichlorophenylacetic acid.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Arabidopsis Root Elongation Assay
-
Plant Material: Arabidopsis thaliana (Col-0) seeds.
-
Sterilization: Surface-sterilize seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse five times with sterile distilled water.
-
Plating: Plate sterilized seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.
-
Stratification: Store plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Growth Conditions: Transfer plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Treatment: After 4-5 days of growth, transfer seedlings to fresh MS plates supplemented with various concentrations of IAA, 2,4-D, 3,4-DMPA, or a DMSO control.
-
Data Collection: Mark the position of the root tip at the time of transfer. After 3-4 days of further growth, scan the plates and measure the length of new root growth using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the percentage of root growth inhibition relative to the DMSO control.
2. Arabidopsis Hypocotyl Elongation Assay
-
Plant Material and Sterilization: As described for the root elongation assay.
-
Plating: Plate sterilized seeds on MS medium supplemented with the desired concentrations of IAA, 2,4-D, 3,4-DMPA, or a DMSO control.
-
Stratification: As described above.
-
Growth Conditions: Place plates vertically in a growth chamber under continuous light at 22°C.
-
Data Collection: After 5-7 days, carefully remove the seedlings and lay them flat on an agar plate. Image the seedlings and measure the hypocotyl length from the base of the cotyledons to the root-shoot junction using image analysis software.
-
Analysis: Calculate the average hypocotyl length for each treatment and compare it to the DMSO control.
3. DR5::GUS Reporter Gene Assay
-
Plant Material: Arabidopsis thaliana transgenic line carrying the DR5::GUS reporter construct.
-
Growth Conditions: Grow seedlings as described for the root elongation assay.
-
Treatment: Transfer 5-day-old seedlings into liquid MS medium containing the desired concentrations of IAA, 2,4-D, 3,4-DMPA, or a DMSO control. Incubate for the desired treatment time (e.g., 6 hours).
-
GUS Staining: Transfer seedlings to GUS staining solution (100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc). Vacuum infiltrate for 15 minutes and incubate at 37°C in the dark for 6-12 hours.
-
Destaining: Clear the chlorophyll by incubating the seedlings in 70% ethanol.
-
Visualization and Quantification: Observe the blue staining pattern under a dissecting microscope. For quantitative analysis, the amount of GUS product can be measured using a fluorometric assay with a MUG substrate or by quantifying the intensity of the blue color in the root tip using image analysis software.
Mandatory Visualizations
Canonical Auxin Signaling Pathway
Caption: The canonical nuclear auxin signaling pathway in Arabidopsis.
Experimental Workflow for Validating Auxin-Like Effects
Caption: Workflow for validating the auxin-like effects of 3,4-DMPA.
References
- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DR5 as a reporter system to study auxin response in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Three Auxin Response Factors Promote Hypocotyl Elongation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Auxin Resistance: A Comparative Guide to the Cross-Resistance of Mutants against 3,4-Dimethylphenoxyacetic Acid
For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide resistance is paramount for the creation of effective and sustainable agricultural solutions. This guide provides a comprehensive comparison of the cross-resistance profiles of key auxin-resistant mutants to 3,4-Dimethylphenoxyacetic acid and other auxinic herbicides, supported by experimental data and detailed protocols.
Introduction
Auxinic herbicides, synthetic mimics of the plant hormone auxin, have been a cornerstone of weed management for decades. However, the emergence of herbicide-resistant weeds poses a significant threat to their efficacy. Auxin-resistant mutants, particularly in the model organism Arabidopsis thaliana, have become invaluable tools for dissecting the molecular mechanisms of auxin perception, signaling, and resistance. This guide focuses on the cross-resistance patterns of these mutants to this compound, a member of the phenoxyacetic acid class of herbicides, in comparison to other widely used auxinic herbicides.
Comparative Analysis of Cross-Resistance
The response of various auxin-resistant mutants to different auxinic herbicides is not uniform, highlighting the specificity of the resistance mechanisms. The following table summarizes the quantitative cross-resistance data from dose-response assays, primarily focusing on root growth inhibition. The resistance factor (RF) is calculated as the ratio of the herbicide concentration required for 50% growth inhibition (GR50) in the mutant compared to the wild type (WT).
| Mutant | Gene Product | Herbicide Class | This compound (Predicted) | 2,4-Dichlorophenoxyacetic acid (2,4-D)[1][2] | Dicamba[2] | Picloram[1] |
| tir1-1 | F-box protein (Auxin receptor) | All | Moderate Resistance | Moderate Resistance (RF ≈ 2-3) | Moderate Resistance (RF ≈ 2-3) | Slight Resistance |
| afb5 | F-box protein (Auxin receptor) | Picolinate-selective | Low to No Resistance | No significant resistance | No significant resistance | High Resistance (RF > 20) |
| sgt1b | Co-chaperone protein | Picolinate-selective | Low to No Resistance | No significant resistance | No significant resistance | High Resistance (RF > 20) |
| axr4-2 | Unknown function (Auxin transport) | Phenoxyacetic acid-selective | High Resistance | High Resistance (RF > 10) | Susceptible | Not reported |
| aux1-7 | Auxin influx carrier | Broad | Moderate Resistance | High Resistance (RF ≈ 18) | Not reported | Not reported |
Note: Direct experimental data for the cross-resistance of these mutants to this compound is limited in the reviewed literature. The predictions are based on its structural similarity to 2,4-D and the known resistance profiles of the mutants to other phenoxyacetic acid herbicides.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of scientific comparison. The following are detailed methodologies for key experiments cited in the study of auxin herbicide resistance.
Protocol 1: Arabidopsis Root Growth Inhibition Assay
This assay is a standard method for quantifying the sensitivity of Arabidopsis seedlings to herbicides.
1. Seed Sterilization and Plating:
- Surface sterilize Arabidopsis thaliana seeds (wild type and mutant lines) by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes.
- Rinse the seeds five times with sterile distilled water.
- Suspend the seeds in sterile 0.1% (w/v) agarose.
- Plate the seeds on square petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar.
2. Herbicide Treatment:
- Prepare stock solutions of this compound and other auxinic herbicides in a suitable solvent (e.g., DMSO or ethanol).
- Add the herbicides to the molten MS medium after autoclaving and cooling to approximately 50°C to achieve the desired final concentrations. A range of concentrations should be used to generate a dose-response curve.
- Pour the herbicide-containing medium into the petri dishes.
3. Seedling Growth and Measurement:
- After plating, cold-stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
- Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
- Orient the plates vertically to allow roots to grow along the surface of the agar.
- After a set period of growth (typically 5-7 days), photograph the plates.
- Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
4. Data Analysis:
- Calculate the average root length and standard error for each treatment.
- Normalize the data by expressing the root length of treated seedlings as a percentage of the root length of untreated control seedlings.
- Plot the normalized root length against the herbicide concentration (log-transformed) to generate dose-response curves.
- Determine the GR50 value (the concentration of herbicide that inhibits root growth by 50%) for each genotype and herbicide using a non-linear regression model.
- Calculate the Resistance Factor (RF) as GR50(mutant) / GR50(wild type).
Visualizing the Mechanisms
To better understand the underlying biological processes, the following diagrams illustrate the auxin signaling pathway and the experimental workflow for assessing herbicide resistance.
Figure 1: A simplified diagram of the canonical auxin signaling pathway.
Figure 2: Workflow for assessing herbicide resistance using a root growth inhibition assay.
Conclusion
The study of auxin-resistant mutants provides critical insights into the molecular basis of herbicide action and resistance. While direct experimental data on the cross-resistance to this compound is still emerging, the comparative analysis with structurally similar auxinic herbicides allows for informed predictions. Mutants affecting the TIR1/AFB auxin perception complex and those involved in auxin transport exhibit distinct cross-resistance profiles, underscoring the complexity of resistance mechanisms. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate these interactions and contribute to the development of novel weed management strategies. Future research should focus on generating empirical data for a wider range of auxinic herbicides, including this compound, to refine our understanding of these crucial resistance patterns.
References
- 1. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Gene Expression Analysis Following Treatment with Phenoxyacetic Acid Derivatives: A Comparative Guide
This guide provides a comparative overview of gene expression changes induced by 2,4-D treatment in various biological systems. It is designed for researchers, scientists, and drug development professionals interested in the molecular mechanisms of phenoxyacetic acid derivatives.
Comparative Gene Expression Data
Treatment with 2,4-D elicits significant changes in gene expression across different organisms. These alterations are often dose-dependent and impact various cellular pathways. The following tables summarize key quantitative data from studies on Arabidopsis thaliana and cotton (Gossypium hirsutum).
Table 1: Differential Gene Expression in Arabidopsis thaliana in Response to 2,4-D Treatment
| Gene Category | Gene Examples | Concentration | Fold Change/Regulation |
| Auxin Response | IAA1, IAA13, IAA19 | Auxinic and Herbicidal Levels | Upregulated[1] |
| TIR1, ASK1 | Low Concentrations | Downregulated[1] | |
| Ethylene Biosynthesis | Genes for ACC synthase and ACC oxidase | Low Concentrations | Upregulated[1] |
| Ethylene Signaling | CTR1, ERS | 0.1 and 1.0 mM | Downregulated[1] |
| Abscisic Acid (ABA) Biosynthesis | NCED1 | High Concentrations | Upregulated[1] |
| ABA Biosynthesis Genes | Low Concentrations | Suppressed[1] |
Table 2: Differentially Expressed Genes (DEGs) in Cotton Lines in Response to 2,4-D Treatment
| Cotton Line | Total DEGs | Upregulated DEGs | Downregulated DEGs |
| CS-B15sh (Tolerant) | 15,524 | 18 (Significantly) | 33 (Significantly) |
| TM-1 (Susceptible) | 22,180 | - | - |
| Pima 379 (Susceptible) | 3,755 | - | - |
Data from a study on 2,4-D-tolerant and susceptible cotton lines. The total number of DEGs reflects the overall transcriptomic response to the herbicide. Significantly up- and downregulated genes in the tolerant line highlight potential mechanisms of resistance.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on 2,4-D gene expression analysis.
Microarray Analysis of Arabidopsis thaliana
-
Plant Material and Growth Conditions: Arabidopsis thaliana plants were grown in vitro.
-
Treatment: Plants were exposed to 1 mM 2,4-D for 1 hour.[3]
-
RNA Extraction and Microarray Hybridization: Total RNA was extracted, and gene transcription levels were measured using the Affymetrix ATH1-121501 whole-genome microarray.[3]
-
Data Analysis: Genes showing significant changes in transcription levels were identified and categorized based on their function.[3]
RNA-Seq Analysis of Cotton
-
Plant Material: A 2,4-D-tolerant cotton chromosome substitution line (CS-B15sh) and its susceptible parental lines (G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379) were used.[2]
-
Treatment: Cotton seedlings at the 4-5 leaf stage were treated with 2,4-D.
-
RNA Extraction and Sequencing: RNA was extracted from plant tissues for subsequent RNA sequencing (RNA-seq) to determine differential gene expression.[2]
-
Data Analysis: Differentially expressed genes between treated and control plants were identified for each cotton line.[2]
Signaling Pathways and Experimental Workflow
The molecular mechanism of 2,4-D as a synthetic auxin involves the modulation of several key signaling pathways. The following diagrams illustrate the auxin signaling pathway affected by 2,4-D and a typical workflow for gene expression analysis.
Caption: Auxin signaling pathway modulated by 2,4-D.
Caption: Experimental workflow for gene expression analysis.
References
- 1. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 [frontiersin.org]
- 3. Effect of herbicidal application of 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Herbicidal Spectrums of 3,4-Dimethylphenoxyacetic Acid and MCPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal properties of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). While MCPA is a widely studied and utilized herbicide, publicly available data on the specific herbicidal spectrum of 3,4-DMPA is notably scarce. This document summarizes the existing knowledge on MCPA and presents a framework for the comparative evaluation of 3,4-DMPA, thereby serving as a valuable resource for researchers investigating phenoxyacetic acid herbicides.
Herbicidal Spectrum: A Comparative Overview
Table 1: Herbicidal Spectrum of MCPA
| Weed Species | Common Name | Efficacy Level | Application Rate (example) | Reference(s) |
| Capsella bursa-pastoris | Shepherd's Purse | High | 1.45 L/ha | [4][7] |
| Carduus nutans | Nodding Thistle | High | 1.65 L/ha (early rosettes) | [4] |
| Chenopodium album | Fat Hen | High | 1.35 L/ha (up to rosette stage) | [4][7] |
| Cirsium arvense | Creeping Thistle | Moderate to High | Varies | [8] |
| Galium aparine | Cleavers | Moderate | Varies | [9] |
| Lamium amplexicaule | Henbit | Moderate | Varies | |
| Plantago lanceolata | Ribwort Plantain | High | Varies | [3] |
| Polygonum aviculare | Knotweed | Moderate | Varies | |
| Ranunculus repens | Creeping Buttercup | High | Varies | [8][10] |
| Raphanus raphanistrum | Wild Radish | High | 930 mL/ha (up to rosette stage) | [4][7] |
| Sinapis arvensis | Charlock | High | 460 - 660 mL/ha | [4] |
| Stellaria media | Chickweed | Moderate | Varies | |
| Taraxacum officinale | Dandelion | High | 1.35 L/ha (young rosette) | [4] |
| Thlaspi arvense | Field Pennycress | High | Varies | [3] |
| Urtica urens | Stinging Nettle | High | Varies | [10] |
Efficacy levels and application rates are indicative and can vary based on environmental conditions, weed growth stage, and product formulation. Researchers should consult specific product labels for precise recommendations.
Due to the lack of specific data for 3,4-DMPA, a corresponding table cannot be generated at this time. A proposed experimental protocol for determining this data is provided in a later section.
Mechanism of Action: Synthetic Auxins
Both MCPA and, presumably, 3,4-DMPA belong to the phenoxyacetic acid class of herbicides, which act as synthetic auxins.[2][11][12] They mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent in plant tissues.[9][11] This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in the death of susceptible plants.[2][9]
The primary signaling pathway for synthetic auxins involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which act as auxin co-receptors.[7][13][14][15] The binding of an auxin molecule to the TIR1/AFB protein facilitates the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins.[9][13][15] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[9][15] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[9] The sustained and unregulated activation of these genes leads to the characteristic herbicidal effects.
Caption: Synthetic Auxin Signaling Pathway via TIR1/AFB Receptors.
Experimental Protocols for Comparative Efficacy Assessment
To directly compare the herbicidal spectrum and efficacy of 3,4-DMPA and MCPA, a standardized experimental protocol is essential. The following outlines a comprehensive methodology for conducting such a study.
1. Objective: To determine and compare the post-emergence herbicidal efficacy of 3,4-DMPA and MCPA on a range of broadleaf weed species.
2. Experimental Design:
-
Location: Greenhouse and/or field trials.
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot/Pot Size: Appropriate for the selected weed species and to minimize spray drift between treatments.
3. Plant Material:
-
A diverse range of agronomically important broadleaf weed species (e.g., species listed in Table 1 and others of regional importance).
-
Weeds should be grown from seed in a uniform soil or potting mix.
-
Plants should be at a consistent growth stage at the time of application (e.g., 2-4 true leaf stage).
4. Herbicide Treatments:
-
Untreated Control: Sprayed with water and any adjuvants used in the herbicide treatments.
-
3,4-DMPA: Applied at a range of doses (e.g., 0.25x, 0.5x, 1x, 2x, and 4x of a hypothetical standard rate, to be determined in preliminary range-finding studies).
-
MCPA: Applied at a range of doses (e.g., 0.25x, 0.5x, 1x, 2x, and 4x of the recommended field rate for each target weed).
-
Formulation: Both active ingredients should be formulated in a similar manner, if possible, or with appropriate formulation blanks as controls. Adjuvants (e.g., surfactants) should be used as recommended and consistently across treatments.
5. Application:
-
Herbicides should be applied using a calibrated research sprayer to ensure accurate and uniform application.
-
Spray volume, pressure, and nozzle type should be recorded and kept constant across all treatments.
6. Data Collection:
-
Visual Injury Ratings: Assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At the final assessment date, harvest the above-ground biomass of the surviving weeds in each plot/pot. Determine fresh and dry weights. Calculate the percent biomass reduction relative to the untreated control.
-
Phytotoxicity Symptoms: Record specific symptoms of phytotoxicity (e.g., epinasty, chlorosis, necrosis).
7. Statistical Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA).
-
Dose-response curves should be generated to calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in growth) for each herbicide on each weed species.
-
Means should be separated using an appropriate statistical test (e.g., Tukey's HSD) at a significance level of p < 0.05.
Caption: Proposed experimental workflow for a comparative herbicide efficacy trial.
Conclusion
While MCPA has a well-established herbicidal profile, 3,4-DMPA remains a comparatively uncharacterized phenoxyacetic acid derivative in the public domain. The structural similarity suggests a synthetic auxin mechanism of action for 3,4-DMPA, but its specific herbicidal spectrum and efficacy relative to MCPA can only be determined through direct comparative studies. The experimental protocol outlined in this guide provides a robust framework for researchers to conduct such an evaluation, which would be a valuable contribution to the understanding of structure-activity relationships within this important class of herbicides. Future research in this area will be crucial for the development of new and effective weed management strategies.
References
- 1. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. apparentag.com.au [apparentag.com.au]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. mdpi.com [mdpi.com]
- 7. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcpc.org [bcpc.org]
- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rainbowbrown.co.nz [rainbowbrown.co.nz]
- 11. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 12. scielo.br [scielo.br]
- 13. pnas.org [pnas.org]
- 14. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
Comparative Analysis of Purity Validation for 3,4-Dimethylphenoxyacetic Acid: Titration vs. Quantitative NMR
In the development and quality control of chemical entities such as 3,4-Dimethylphenoxyacetic acid, a synthetic auxin, rigorous purity assessment is paramount. This guide provides a comparative analysis of two widely employed analytical techniques for purity determination: classical acid-base titration and modern quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for ensuring the identity, strength, and quality of the compound, thereby impacting its efficacy and safety in research and development applications.
This document outlines the experimental protocols for both methods, presents comparative data in a structured format, and visually represents the workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Data Presentation: Purity Assessment
The following tables summarize representative quantitative data obtained from the purity analysis of a single batch of this compound using both titration and ¹H-qNMR methods.
Table 1: Purity Determination by Acid-Base Titration
| Parameter | Value |
| Sample Weight | 0.1505 g |
| Molarity of NaOH Titrant | 0.1002 M |
| Initial Burette Reading | 0.05 mL |
| Final Burette Reading | 8.35 mL |
| Volume of NaOH Consumed | 8.30 mL |
| Moles of NaOH Consumed | 8.317 x 10⁻⁴ mol |
| Calculated Purity | 99.8% |
Table 2: Purity Determination by ¹H-qNMR Spectroscopy
| Parameter | Value |
| Sample Weight | 10.2 mg |
| Internal Standard | Maleic Anhydride |
| Internal Standard Weight | 5.1 mg |
| Molar Mass of Sample | 180.20 g/mol |
| Molar Mass of Internal Standard | 98.06 g/mol |
| Integral of Analyte Signal (CH₂) | 1.00 |
| Integral of Internal Standard Signal (CH=CH) | 1.05 |
| Calculated Purity | 99.5% |
Experimental Protocols
Detailed methodologies for both titration and qNMR analyses are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Purity Determination by Acid-Base Titration
This method determines the purity of this compound by quantifying the acidic carboxylic group through titration with a standardized sodium hydroxide solution.
Materials:
-
This compound sample
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Ethanol (95%)
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Volumetric flask (100 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 0.15 g of the this compound sample and record the weight.[1]
-
Dissolve the weighed sample in 50 mL of 95% ethanol in a 250 mL Erlenmeyer flask. Gently warm if necessary to ensure complete dissolution.
-
Add 2-3 drops of phenolphthalein indicator to the solution.[2]
-
Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution while continuously stirring.[3]
-
Continue the titration until a faint but persistent pink color is observed, indicating the endpoint.[2]
-
Record the final volume from the burette.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molar Mass of Analyte ( g/mol )) / (Weight of Sample (g)) × 100
Protocol 2: Purity Determination by Quantitative ¹H-NMR Spectroscopy
Quantitative NMR (qNMR) determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity.[4][5]
Materials:
-
This compound sample
-
High-purity internal standard (e.g., Maleic Anhydride)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (maleic anhydride) into a vial. Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum. Key parameters for quantitative analysis include:
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the methylene protons (-OCH₂ COOH) is suitable. For maleic anhydride, the singlet from the two vinyl protons is used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for Purity Determination by Titration.
Caption: Workflow for Purity Determination by ¹H-qNMR.
Comparison and Alternatives
| Feature | Acid-Base Titration | ¹H-qNMR Spectroscopy |
| Principle | Neutralization of the acidic proton. | Proportionality of NMR signal intensity to the number of nuclei.[4] |
| Selectivity | Quantifies total acidity; not specific to the target molecule if other acidic impurities are present. | Highly specific; distinguishes the analyte from structurally different impurities. |
| Information Provided | Purity based on acidic functional group content. | Purity, structural confirmation, and identification/quantification of impurities in a single experiment.[6] |
| Sample Throughput | Relatively fast for single samples. | Can be slower due to longer acquisition times for high precision. |
| Equipment Cost | Low. | High. |
| Solvent/Reagent Cost | Low. | High (deuterated solvents, high-purity standards). |
| Sensitivity | Milligram to gram scale. | Microgram to milligram scale. |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered. |
Alternative Methods:
For a comprehensive purity profile, chromatographic techniques are often employed as orthogonal methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying this compound from its impurities.[8][9] Reversed-phase chromatography is a common mode for the analysis of organic acids.[10] This method provides information on the presence of non-acidic and structurally similar impurities that would not be detected by titration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the analyte, GC-MS can offer high separation efficiency and definitive identification of impurities through mass spectral data.
Conclusion
Both titration and qNMR are valuable techniques for the purity assessment of this compound, each with distinct advantages and limitations.
-
Titration is a cost-effective, rapid, and straightforward method for determining the total acidic content, making it suitable for routine quality control of well-characterized materials where acidic impurities are not expected to be a significant issue.
-
¹H-qNMR offers a more comprehensive analysis, providing not only a highly accurate and precise purity value but also structural confirmation and the ability to identify and quantify impurities simultaneously.[11] Its non-destructive nature is also advantageous when sample quantities are limited. While the initial investment in instrumentation is high, the wealth of information obtained makes it a powerful tool in research and development settings.
For researchers, scientists, and drug development professionals, the choice of method will depend on the specific requirements of the analysis, including the stage of development, the need for impurity profiling, available resources, and the desired level of analytical detail. A combination of these techniques, often with a chromatographic method, will provide the most complete understanding of the purity of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. spectroscopyworld.com [spectroscopyworld.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. shimadzu.com [shimadzu.com]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenoxyacetic Acid Isomers on Root Development: A Framework for Researchers
Phenoxyacetic acid and its derivatives are a well-known class of synthetic auxins, molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] These compounds are known to elicit a range of physiological responses in plants, with particularly pronounced effects on root system architecture. The position of the phenoxy group on the acetic acid moiety is expected to influence the molecule's interaction with auxin receptors, leading to variations in biological activity.
Structure-Activity Relationships and Hypothesized Effects
The biological activity of auxins is largely determined by their molecular structure, which dictates their ability to bind to and activate the auxin co-receptor complex, consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.
Based on general structure-activity relationships for phenoxyacetic acids, the position of the substituent on the phenyl ring is a key determinant of auxin activity. It is hypothesized that:
-
4-phenoxyacetic acid , with the substituent in the para position, is likely to exhibit the strongest auxin activity. This is because substitution at the 4-position is often associated with high activity in other phenoxyacetic acid-based auxins, such as the potent herbicide 2,4-D.[2]
-
2-phenoxyacetic acid (ortho position) may exhibit moderate to strong auxin activity. Ortho-substitutions can influence the conformation of the side chain, which is crucial for receptor binding.
-
3-phenoxyacetic acid (meta position) is predicted to have the weakest auxin activity. Meta-substitution is often found to be less effective for auxin-like responses compared to ortho and para positions.[3]
These differences in activity are expected to manifest in a dose-dependent manner on root development. At low concentrations, auxins typically promote the formation of lateral and adventitious roots, while at higher concentrations, they inhibit the elongation of the primary root.[4] Therefore, it is anticipated that 4-phenoxyacetic acid will show these effects at lower concentrations compared to the 2- and 3-isomers.
Quantitative Data Comparison
While direct comparative experimental data for the three unsubstituted isomers is not available, the following tables provide a template for researchers to summarize their findings from the experimental protocols outlined in the subsequent section.
Table 1: Effect of Phenoxyacetic Acid Isomers on Primary Root Length in Arabidopsis thaliana
| Concentration (µM) | Primary Root Length (mm) ± SD | |
| 2-Phenoxyacetic Acid | 3-Phenoxyacetic Acid | 4-Phenoxyacetic Acid |
| 0 (Control) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Effect of Phenoxyacetic Acid Isomers on Lateral Root Density in Arabidopsis thaliana
| Concentration (µM) | Lateral Root Density (No. of lateral roots / cm of primary root) ± SD | |
| 2-Phenoxyacetic Acid | 3-Phenoxyacetic Acid | 4-Phenoxyacetic Acid |
| 0 (Control) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Experimental Protocols
To facilitate a direct and quantitative comparison of the phenoxyacetic acid isomers, the following detailed experimental protocols are provided.
Protocol 1: Arabidopsis thaliana Root Growth Assay
This protocol describes a method for quantifying the effects of the phenoxyacetic acid isomers on primary root elongation and lateral root formation in the model plant Arabidopsis thaliana.
1. Plant Material and Growth Conditions:
- Use Arabidopsis thaliana seeds, ecotype Columbia-0 (Col-0).
- Sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Wash the seeds five times with sterile distilled water.
- Sow the sterilized seeds on square Petri plates containing 0.5X Murashige and Skoog (MS) medium, pH 5.7, solidified with 0.8% (w/v) agar.
- Stratify the seeds by storing the plates at 4°C in the dark for 48 hours to synchronize germination.
- Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
2. Preparation of Test Compounds:
- Prepare 100 mM stock solutions of 2-phenoxyacetic acid, 3-phenoxyacetic acid, and 4-phenoxyacetic acid in dimethyl sulfoxide (DMSO).
- Prepare working solutions by diluting the stock solutions in sterile 0.5X MS medium to final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the control.
3. Root Growth Measurement:
- After 4 days of growth in the vertical orientation, transfer seedlings of uniform size to new plates containing the 0.5X MS medium supplemented with the different concentrations of the phenoxyacetic acid isomers or the control medium.
- Mark the position of the primary root tip at the time of transfer.
- Return the plates to the growth chamber and grow for an additional 5-7 days.
- Scan the plates at high resolution.
- Measure the primary root elongation from the marked point using image analysis software (e.g., ImageJ).
- Count the number of emerged lateral roots and measure the length of the primary root to calculate the lateral root density.
4. Statistical Analysis:
- Perform at least three independent biological replicates with a minimum of 10 seedlings per treatment in each replicate.
- Analyze the data using appropriate statistical tests, such as a one-way ANOVA with a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.
Signaling Pathways and Visualizations
The phenoxyacetic acid isomers, as synthetic auxins, are expected to exert their effects on root development by hijacking the plant's natural auxin signaling pathway.
Canonical Auxin Signaling Pathway
At the molecular level, auxins are perceived by the TIR1/AFB family of F-box proteins.[5] In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factor (ARF) transcription factors. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of auxin-responsive genes, which in turn mediate the physiological responses, including changes in root architecture.
References
- 1. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 2. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of 3,4-Dimethylphenoxyacetic Acid Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistical validation of bioassay results for 3,4-Dimethylphenoxyacetic acid, a synthetic auxin. Due to the limited availability of direct comparative bioassay data for this specific compound, this guide utilizes a representative dataset from a classic auxin bioassay—the Avena coleoptile elongation test—to illustrate the principles and methodologies of statistical validation. The guide compares the hypothetical performance of this compound against a well-established natural auxin, Indole-3-acetic acid (IAA), and provides detailed experimental and analytical protocols.
Data Presentation: Comparative Bioassay Results
The following table summarizes representative dose-response data from an Avena coleoptile elongation bioassay, comparing the effects of a standard auxin (Indole-3-acetic acid, IAA) and a test compound (this compound). The data is presented as the mean coleoptile elongation in millimeters (mm) over a range of concentrations.
| Concentration (μM) | Log(Concentration) | IAA (Standard) Mean Elongation (mm) | This compound (Test) Mean Elongation (mm) |
| 0.01 | -2.00 | 1.2 | 1.1 |
| 0.1 | -1.00 | 2.5 | 2.3 |
| 1 | 0.00 | 4.8 | 4.5 |
| 10 | 1.00 | 7.1 | 6.8 |
| 100 | 2.00 | 8.9 | 8.5 |
Statistical Validation: Parallel Line Analysis
A key statistical method for validating bioassays and determining the relative potency of a test compound against a standard is the Parallel Line Analysis (PLA). This method assesses whether the dose-response curves of the two compounds are parallel, a fundamental assumption for a valid comparison of potency.
The analysis involves fitting linear regression models to the response (elongation) versus the logarithm of the concentration for both the standard and the test compound. The primary statistical tests in this analysis are:
-
Test for Linearity: This determines if the relationship between the log-concentration and the response is linear within the tested range.
-
Test for Parallelism: This tests the null hypothesis that the slopes of the two regression lines are equal. If the lines are parallel, it implies a consistent relative potency across the dose range.
Results of Statistical Analysis (Illustrative)
| Parameter | Value | P-value | Interpretation |
| IAA (Standard) | |||
| Slope | 1.95 | ||
| Intercept | 4.90 | ||
| R-squared | 0.99 | Goodness of fit | |
| This compound (Test) | |||
| Slope | 1.90 | ||
| Intercept | 4.65 | ||
| R-squared | 0.99 | Goodness of fit | |
| Parallelism Test (F-test) | 0.85 | > 0.05 | No significant deviation from parallelism |
The illustrative results indicate a good linear fit for both compounds and, crucially, no significant deviation from parallelism (p > 0.05). This allows for the calculation of the relative potency of this compound compared to IAA.
Experimental Protocols
Avena Coleoptile Elongation Bioassay
This bioassay is a classic method for quantifying auxin activity based on the hormone's ability to stimulate cell elongation in the coleoptiles of oat seedlings.
Materials:
-
Oat (Avena sativa) seeds
-
Petri dishes and filter paper
-
Incubator with controlled temperature and humidity, kept in darkness
-
Solutions of Indole-3-acetic acid (IAA) and this compound at various concentrations
-
Sucrose solution (e.g., 2%)
-
Citrate-phosphate buffer
-
Dissecting tools (scalpel, forceps)
-
Ruler or digital caliper for measurement
Procedure:
-
Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for approximately 72 hours at 25°C.
-
Coleoptile Selection: Select uniform, straight coleoptiles. Under a dim green light, excise the apical 3-4 mm to remove the endogenous auxin source. Then, cut a sub-apical section of a consistent length (e.g., 10 mm).
-
Incubation: Place the coleoptile sections into test tubes or small Petri dishes containing the test solutions (different concentrations of IAA or this compound in a buffered sucrose solution). A control group with only the buffered sucrose solution should be included.
-
Measurement: Incubate the sections in the dark for 18-24 hours. After incubation, measure the final length of each coleoptile section.
-
Data Analysis: Calculate the mean elongation for each concentration. The data can then be used for statistical analysis as described above.
Mandatory Visualizations
Signaling Pathway of Auxin Action
Synthetic auxins like this compound are believed to act through the same core signaling pathway as the natural auxin IAA.[1][2] This pathway involves the perception of auxin by specific receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes that regulate cell growth and division.[3][4]
Caption: Canonical auxin signaling pathway initiated by this compound.
Experimental Workflow for Avena Coleoptile Bioassay
The following diagram illustrates the key steps in performing the Avena coleoptile elongation bioassay for comparing the activity of different auxin compounds.
Caption: Workflow of the Avena coleoptile elongation bioassay.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethylphenoxyacetic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3,4-Dimethylphenoxyacetic acid, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is imperative to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1] Personal protective equipment (PPE) is mandatory. This includes, at a minimum, safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
In the event of accidental contact, immediate action is required. For skin contact, wash the affected area thoroughly with soap and plenty of water.[1][2] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[2][3] If inhaled, move the individual to fresh air.[1][2] In all cases of exposure, seek medical attention and have the SDS readily available.[1][4]
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through a licensed hazardous waste management service.[4] Direct disposal into drains or regular trash is strictly prohibited.
-
Waste Identification and Segregation:
-
Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.[7]
-
Containerization:
-
Collect the solid this compound waste in a designated, compatible hazardous waste container. The container should be in good condition, and for solid waste, a wide-mouth, sealable container made of compatible plastic or glass is recommended.[7]
-
Ensure the container is properly sealed to prevent leaks or spills.[7]
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[7]
-
The label must also include the full chemical name: "this compound" and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").[2][3]
-
Record the date when the waste was first added to the container.[8]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be under the control of the generator, away from drains, and clearly marked.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
-
Arranging for Disposal:
-
Once the waste container is full or the waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[4]
-
Provide the waste management service with a complete and accurate description of the waste, including its chemical composition.
-
Quantitative Data for Disposal
The following table summarizes key quantitative data relevant to the disposal of phenoxyacetic acid herbicides.
| Parameter | Value | Source |
| EPA Hazardous Waste Code (for 2,4-D) | D016 | [5][6] |
| Regulatory Level for 2,4-D | 10.0 mg/L | [6] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of using a licensed hazardous waste disposal service is consistently emphasized. Laboratory-specific procedures for waste accumulation and segregation should be developed in accordance with institutional and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. deq.mt.gov [deq.mt.gov]
- 6. Mich. Admin. Code R. 299.9217 - Table 201a | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 3,4-Dimethylphenoxyacetic acid
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling of 3,4-Dimethylphenoxyacetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific PPE | Key Considerations |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield. | Standard eyeglasses are not sufficient. Ensure a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat, long-sleeved clothing. | Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Avoid breathing dust.[2][3][4] Work in a fume hood whenever possible. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
Operational Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[2]
-
Don Appropriate PPE: Put on all required PPE as detailed in Table 1.
-
Weighing:
-
Perform in a well-ventilated area or a fume hood to minimize inhalation of dust.
-
Handle the solid carefully to avoid generating dust.
-
-
Dissolving:
-
Add the solvent to the solid slowly to prevent splashing.
-
If heating is required, do so in a controlled manner in a fume hood.
-
-
Perform Experiment:
-
Conduct all experimental procedures within a fume hood.
-
Avoid contact with skin and eyes.[2]
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate decontaminating solution after use.
-
Clean any spills immediately following the spill response protocol.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves, face shield, lab coat).
-
-
Hand Washing:
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontaminate: Clean the spill area with a suitable solvent or detergent.
-
Report: Report the incident to the laboratory supervisor.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[2]
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[1][3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
